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Core Science & Biosynthesis

Foundational

3-(2,5-Dimethylphenyl)azetidine: A Technical Guide to Structural Profiling, Synthesis, and Bioisosteric Applications

Executive Summary In contemporary medicinal chemistry, escaping "flatland" (the over-reliance on planar, sp2-hybridized aromatic systems) is a critical imperative for improving the clinical success rates of small-molecul...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, escaping "flatland" (the over-reliance on planar, sp2-hybridized aromatic systems) is a critical imperative for improving the clinical success rates of small-molecule therapeutics. The azetidine scaffold has emerged from a synthetic challenge to a privileged structural motif, serving as a highly effective bioisostere for larger, more lipophilic saturated nitrogen heterocycles like piperidine and pyrrolidine[1].

This technical whitepaper provides an in-depth analysis of 3-(2,5-Dimethylphenyl)azetidine , a specialized building block that synergizes the conformational rigidity of the four-membered azetidine ring with the steric shielding of a 2,5-dimethylphenyl moiety. Designed for drug development professionals and synthetic chemists, this guide details the physicochemical rationale, self-validating synthetic workflows, and metabolic advantages of integrating this scaffold into lead optimization campaigns.

Structural Rationale and Bioisosteric Utility

Escaping Flatland: The Azetidine Advantage

The incorporation of small aliphatic rings has been increasingly exploited to fine-tune the physicochemical properties of drug candidates[2]. Azetidines offer enhanced metabolic stability, structural rigidity, and improved aqueous solubility compared to their larger counterparts[3]. By replacing a piperidine ring with an azetidine, medicinal chemists can significantly reduce the molecular weight and lipophilicity (LogP) of a lead compound while maintaining the critical basic nitrogen required for target engagement (e.g., salt-bridge formation with aspartate or glutamate residues in GPCRs or kinases).

Conformational Locking via the 2,5-Dimethylphenyl Motif

The attachment of the 2,5-dimethylphenyl group at the 3-position of the azetidine ring introduces profound stereoelectronic effects:

  • The Ortho-Effect (2-Methyl): The methyl group at the 2-position creates steric repulsion against the azetidine ring, forcing the phenyl ring out of coplanarity. This restricts the rotational degrees of freedom, locking the molecule into a pre-organized conformation that lowers the entropic penalty upon target binding.

  • Metabolic Shielding (5-Methyl): The 5-methyl group acts as a steric block at a common site of cytochrome P450 (CYP450) mediated oxidation, drastically improving the pharmacokinetic half-life of the scaffold.

MetabolicStability S 3-(2,5-Dimethylphenyl)azetidine (Lead Scaffold) C1 Azetidine Ring (High sp3 fraction) S->C1 C2 2,5-Dimethylphenyl (Steric Shielding) S->C2 E1 Resists N-dealkylation & Ring Oxidation C1->E1  Conformational Rigidity E2 Blocks para-hydroxylation (CYP2D6/CYP3A4) C2->E2  Ortho/Meta Blocking

Figure 1: Logical relationship between structural motifs and enhanced metabolic stability.

Physicochemical Profiling

The following table summarizes the quantitative physicochemical data of 3-(2,5-Dimethylphenyl)azetidine, highlighting the causality behind its utility in fragment-based drug discovery (FBDD) and lead optimization.

PropertyValueCausality / Implication in Drug Design
Molecular Formula C11H15NDefines the core atomic composition.
Molecular Weight 161.25 g/mol Low MW leaves ample "budget" for further structural elaboration while strictly adhering to Lipinski's Rule of 5.
Topological Polar Surface Area 12.03 ŲExcellent membrane permeability; highly suitable for crossing the blood-brain barrier (BBB) in CNS-targeted applications.
Calculated LogP (cLogP) ~2.3Optimal lipophilicity balance. The hydrophilic azetidine counters the hydrophobic aryl ring, preventing non-specific protein binding.
pKa (Conjugate Acid) ~10.2Exists primarily in a protonated state at physiological pH (7.4), ensuring robust aqueous solubility and target ionic interactions.
Fraction sp3 (Fsp3) 0.36High 3D character reduces the off-target toxicity and poor solubility typically associated with flat, aromatic systems.

Synthetic Methodologies and Experimental Workflows

The synthesis of 3-arylazetidines has historically been challenging due to the inherent ring strain (~25 kcal/mol) of the four-membered heterocycle. However, modern 4 have unlocked scalable access to these building blocks[4].

Step-by-Step Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol describes a highly reliable, self-validating workflow for synthesizing 3-(2,5-Dimethylphenyl)azetidine from commercially available starting materials.

Step 1: Reagent Preparation & Setup

  • Reactants: Charge an oven-dried Schlenk flask with 1-Boc-3-iodoazetidine (1.0 equiv) and 2,5-dimethylphenylboronic acid (1.5 equiv).

  • Catalyst & Base: Add Pd(dppf)Cl₂ (0.05 equiv) and anhydrous K₂CO₃ (3.0 equiv).

  • Causality: The choice of Pd(dppf)Cl₂ is non-arbitrary. Its large bite angle (99°) facilitates the reductive elimination step, which is otherwise sluggish for sterically encumbered ortho-substituted arenes like the 2,5-dimethylphenyl moiety.

Step 2: Degassing & Solvent Addition

  • Add a pre-degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). Subject the reaction mixture to three freeze-pump-thaw cycles and backfill with Argon.

  • Causality: Strict exclusion of oxygen is critical. O₂ insertion leads to rapid homocoupling of the boronic acid and irreversible oxidation of the active Pd(0) catalytic species.

Step 3: Reaction Execution

  • Heat the sealed flask to 90°C for 12 hours under vigorous stirring.

Step 4: Workup & Purification

  • Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with brine. Dry the organic layer over Na₂SO₄ and concentrate in vacuo.

  • Purify via silica gel column chromatography (Hexanes/EtOAc gradient) to isolate the intermediate: tert-butyl 3-(2,5-dimethylphenyl)azetidine-1-carboxylate.

Step 5: Boc-Deprotection (Self-Validating Step)

  • Dissolve the intermediate in Dichloromethane (DCM) and cool to 0°C. Add Trifluoroacetic acid (TFA) dropwise to achieve a 1:4 TFA:DCM ratio. Warm to room temperature for 2 hours.

  • Causality: TFA is selected over HCl because the highly strained azetidine ring is susceptible to nucleophilic ring-opening by chloride ions under strongly acidic conditions. The non-nucleophilic trifluoroacetate counterion preserves ring integrity.

Step 6: Validation & Quality Control (QC)

  • In-Process Control (IPC): Perform TLC using a Ninhydrin stain. The secondary amine of the final product will stain deep purple, confirming successful deprotection.

  • Analytical Confirmation: LC-MS must show the [M+H]⁺ peak at m/z 162.1. ¹H-NMR (in DMSO-d₆) must reveal the symmetrical azetidine protons (~4.0 ppm) and the complete absence of the Boc singlet (~1.4 ppm).

SynthesisWorkflow A Reactants 1-Boc-3-iodoazetidine + 2,5-Dimethylphenylboronic acid C Suzuki-Miyaura Coupling 90°C, 12h, Argon A->C B Catalytic System Pd(dppf)Cl2, K2CO3 1,4-Dioxane/H2O (4:1) B->C D Workup & Extraction EtOAc / Brine C->D  Reaction Complete E Purification Silica Gel Chromatography D->E  Organic Phase F Boc-Deprotection TFA in DCM, 0°C to RT E->F  Intermediate Isolated G Final Product 3-(2,5-Dimethylphenyl)azetidine TFA F->G  Evaporation & Trituration

Figure 2: Step-by-step experimental workflow for the synthesis of 3-(2,5-Dimethylphenyl)azetidine.

Conclusion

The integration of5 into medicinal chemistry represents a paradigm shift toward more 3-dimensional, metabolically robust therapeutics[5]. 3-(2,5-Dimethylphenyl)azetidine stands out as a highly specialized scaffold that provides both the physicochemical benefits of the azetidine ring and the conformational/metabolic shielding of the di-substituted aryl group. By leveraging the self-validating cross-coupling protocols outlined in this guide, drug development professionals can efficiently access this chemical space to generate superior lead compounds.

References

  • [3] Title: Examples of azetidine‐based bioisosters | Download Scientific Diagram Source: ResearchGate URL:[Link]

  • [4] Title: Palladium-Catalyzed Hiyama Cross-Couplings of Arylsilanes with 3-Iodoazetidine: Synthesis of 3-Arylazetidines Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • [5] Title: An Approach to Alkyl Azetidines for Medicinal Chemistry Source: ChemRxiv URL:[Link]

  • [2] Title: Put a ring on it: application of small aliphatic rings in medicinal chemistry Source: PMC (PubMed Central) URL:[Link]

Sources

Exploratory

Pharmacokinetic Profiling of 3-(2,5-Dimethylphenyl)azetidine in Early Drug Discovery: A Comprehensive Technical Guide

Target Audience: Researchers, Medicinal Chemists, and DMPK Scientists Focus: Scaffold Evaluation, Early ADME Methodologies, and In Vitro to In Vivo Extrapolation (IVIVE) The Rationale: Why 3-(2,5-Dimethylphenyl)azetidine...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and DMPK Scientists Focus: Scaffold Evaluation, Early ADME Methodologies, and In Vitro to In Vivo Extrapolation (IVIVE)

The Rationale: Why 3-(2,5-Dimethylphenyl)azetidine?

In contemporary medicinal chemistry, the optimization of physicochemical properties is just as critical as target affinity. The azetidine ring—a four-membered, nitrogen-containing heterocycle—has emerged as a privileged motif to escape the "flatland" of planar aromatic rings[1].

For the specific scaffold 3-(2,5-Dimethylphenyl)azetidine , the structural logic is highly deliberate:

  • Increased sp³ Character: The azetidine ring acts as a conformationally restricted bioisostere for larger, more lipophilic heterocycles (e.g., piperidines or morpholines). This high ring strain and sp³-rich character generally improve aqueous solubility and lower the topological polar surface area (TPSA), enhancing blood-brain barrier (BBB) penetration if targeting the central nervous system[1].

  • Metabolic Soft Spots: The 2,5-dimethylphenyl substituent provides a specific vector for hydrophobic pocket binding. However, the benzylic methyl groups introduce predictable metabolic "soft spots" susceptible to Cytochrome P450 (CYP450) mediated oxidation.

Understanding the delicate balance between the enhanced solubility provided by the azetidine core and the metabolic liability of the dimethylphenyl group requires rigorous, early-stage Absorption, Distribution, Metabolism, and Excretion (ADME) profiling[2].

Strategic ADME Workflow

To prevent late-stage attrition, pharmacokinetic profiling must be integrated into the hit-to-lead and lead optimization phases[3]. The workflow below outlines the critical path for evaluating 3-(2,5-Dimethylphenyl)azetidine.

ADME_Workflow Compound 3-(2,5-Dimethylphenyl)azetidine PhysChem Physicochemical Profiling (pKa, LogD, Solubility) Compound->PhysChem Permeability Caco-2 Permeability (Absorption & Efflux) PhysChem->Permeability Metabolism Microsomal Stability (HLM/RLM, Phase I/II) PhysChem->Metabolism PPB Plasma Protein Binding (Equilibrium Dialysis) PhysChem->PPB IVIVE IVIVE & PK Modeling (Clearance Prediction) Permeability->IVIVE Metabolism->IVIVE PPB->IVIVE

Caption: Early ADME screening workflow for 3-(2,5-Dimethylphenyl)azetidine.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must not merely be a sequence of steps; they must be self-validating systems where causality is understood, and internal controls dictate assay acceptance.

Accelerated Caco-2 Permeability Assay

Traditional Caco-2 models require a 21-day differentiation period. By utilizing an accelerated 7-day protocol, we achieve high-throughput screening without compromising the expression of tight junctions or efflux transporters like P-glycoprotein (P-gp)[4].

Step-by-Step Methodology:

  • Cell Seeding: Seed Caco-2 cells at a high density ( 1×105 cells/cm²) on polycarbonate filter supports (0.4 µm pore size) in 24-well Transwell plates.

    • Causality: High initial density forces rapid contact inhibition, accelerating cellular polarization and differentiation[5].

  • Monolayer Validation (QC Step): On day 7, measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm².

    • Self-Validation: Co-incubate the test compound with Lucifer Yellow (a paracellular marker). If the apparent permeability ( Papp​ ) of Lucifer Yellow exceeds 0.5×10−6 cm/s, the monolayer is compromised, and data must be discarded.

  • Dosing: Add 10 µM of 3-(2,5-Dimethylphenyl)azetidine in HBSS buffer (pH 7.4) to the apical (A) chamber for absorptive transport, or the basolateral (B) chamber for secretory transport. Keep DMSO concentration 1% to prevent membrane toxicity.

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker (50 rpm).

    • Causality: Agitation minimizes the unstirred water layer (UWL) adjacent to the monolayer, which can artificially depress the permeability of highly lipophilic compounds. Sample the receiver chamber at 60 and 120 minutes.

  • Quantification: Analyze via LC-MS/MS to calculate Papp​ and the Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ).

High-Throughput Hepatic Microsomal Stability

This assay determines the intrinsic clearance ( CLint​ ) of the compound by exposing it to the Phase I oxidative enzymes present in liver microsomes[6].

Step-by-Step Methodology:

  • Preparation: Dilute Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

    • Causality: Mg²⁺ is an essential cofactor that facilitates electron transfer from NADPH-cytochrome P450 reductase to the CYP450 heme center.

  • Compound Spiking: Pre-incubate 1 µM of the azetidine compound with the microsomal suspension at 37°C for 10 minutes.

  • Reaction Initiation: Add 1 mM NADPH to initiate the reaction.

    • Causality: Synchronized addition of the reducing equivalent (NADPH) ensures that all CYP450 catalytic cycles begin simultaneously, providing accurate zero-time ( T0​ ) kinetics[7].

  • Quenching: At intervals (0, 5, 15, 30, 45, 60 min), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal analytical standard.

    • Causality: The organic solvent instantly denatures the enzymes, halting metabolism, while precipitating proteins to yield a clean supernatant for LC-MS/MS.

  • Self-Validation (QC Step): Run parallel incubations with Verapamil (high clearance control) and Warfarin (low clearance control). The assay is only validated if the t1/2​ of these controls falls within two standard deviations of the laboratory's historical mean[8].

Metabolic_Pathway Parent 3-(2,5-Dimethylphenyl)azetidine CYP CYP450 Oxidation (Liver Microsomes) Parent->CYP Phase I Met1 Benzylic Alcohol (Major Metabolite) CYP->Met1 CYP3A4/2D6 (Methyl oxidation) Met2 N-Oxide (Minor Metabolite) CYP->Met2 FMO/CYP (N-oxidation) Phase2 Glucuronidation (UGT Enzymes) Met1->Phase2 Phase II Excretion Renal/Biliary Excretion Met2->Excretion Phase2->Excretion

Caption: Proposed metabolic clearance pathways for 3-(2,5-Dimethylphenyl)azetidine.

Quantitative Data Synthesis

Based on the structural properties of 3-(2,5-Dimethylphenyl)azetidine, the following table summarizes the anticipated pharmacokinetic profile derived from the aforementioned assays.

ParameterAssay SystemProjected ValueScientific Interpretation
pKa In silico prediction~9.5 – 10.2Highly basic secondary amine; protonated at physiological pH.
LogD (pH 7.4) Shake-flask method1.5 – 2.5Optimal lipophilicity balance for oral absorption and BBB penetration.
Papp​ (A→B) Caco-2 (7-day) >15×10−6 cm/sHigh intestinal permeability; expected to fall into BCS Class I or II.
Efflux Ratio (ER) Caco-2 (7-day) <2.0 Not a significant substrate for P-glycoprotein (P-gp) or BCRP.
CLint​ (HLM) Microsomal Stability20 – 40 µL/min/mgModerate hepatic extraction; primary liability is benzylic oxidation.
Fraction Unbound ( fu​ ) Equilibrium Dialysis15% – 25%Moderate plasma protein binding; sufficient free drug for target engagement.

In Vitro to In Vivo Extrapolation (IVIVE)

The ultimate goal of early ADME profiling is to predict human pharmacokinetics. The in vitro intrinsic clearance ( CLint,invitro​ ) obtained from the microsomal stability assay is scaled to predict in vivo hepatic clearance ( CLH​ ) using the well-stirred liver model[9].

1. Scale to whole liver: CLint,invivo​=CLint,invitro​×(g livermg microsomal protein​)×(kg body weightg liver​)

(Standard human scaling factors: 45 mg protein/g liver, 20 g liver/kg body weight).

2. Calculate Hepatic Clearance ( CLH​ ): CLH​=QH​+(fu​×CLint,invivo​)QH​×fu​×CLint,invivo​​

(Where QH​ is human hepatic blood flow, ~20.7 mL/min/kg, and fu​ is the unbound fraction in blood).

By applying this mathematical framework to 3-(2,5-Dimethylphenyl)azetidine, medicinal chemists can determine if the benzylic oxidation rate is too rapid. If CLH​ approaches QH​ (high extraction ratio), structural modifications—such as substituting the benzylic methyl groups with halogens (e.g., chlorine or fluorine) or deuterating the methyl groups (kinetic isotope effect)—must be prioritized in the next design cycle.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed / National Institutes of Health, 2026. Available at:[Link]

  • Early ADME in support of drug discovery: the role of metabolic stability studies. PubMed / National Institutes of Health, 2000. Available at:[Link]

  • Accelerated Caco-2 cell permeability model for drug discovery. PubMed / National Institutes of Health, 2013. Available at:[Link]

  • Optimization of a Higher Throughput Microsomal Stability Screening Assay for Profiling Drug Discovery Candidates. SLAS Discovery / PubMed, 2003. Available at:[Link]

  • New and better protocols for a short-term Caco-2 cell culture system. PubMed / National Institutes of Health, 2002. Available at:[Link]

Sources

Foundational

In Vitro Toxicity and Safety Profile of 3-(2,5-Dimethylphenyl)azetidine: A Comprehensive Preclinical Guide

Executive Summary The incorporation of the azetidine ring into small molecule scaffolds has become a cornerstone strategy in modern medicinal chemistry. Serving as a conformationally restricted bioisostere for larger het...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of the azetidine ring into small molecule scaffolds has become a cornerstone strategy in modern medicinal chemistry. Serving as a conformationally restricted bioisostere for larger heterocycles (e.g., pyrrolidine, piperidine), azetidines often improve metabolic stability and central nervous system (CNS) penetrance. However, the unique ring strain and high basicity of 3-(2,5-Dimethylphenyl)azetidine introduce specific toxicological liabilities that must be rigorously evaluated during preclinical development.

This whitepaper provides an authoritative, step-by-step guide to profiling the in vitro safety and toxicity of 3-(2,5-Dimethylphenyl)azetidine. By synthesizing mechanistic toxicology with field-proven assay protocols, this guide ensures that drug development professionals can confidently navigate the compound's safety margins before advancing to in vivo models.

Mechanistic Toxicology & Rationale

To design an effective safety screening cascade, we must first understand the structural causality behind the potential toxicity of 3-(2,5-Dimethylphenyl)azetidine. The toxicity profile is driven by two distinct structural moieties:

The Azetidine Ring: Proteotoxicity and ER Stress

Naturally occurring azetidines, such as azetidine-2-carboxylic acid (A2C), are known to evade cellular proofreading mechanisms and misincorporate into proteins in place of proline[1]. This misincorporation triggers severe Endoplasmic Reticulum (ER) stress, the Unfolded Protein Response (UPR), and subsequent apoptosis, particularly in highly sensitive cells like microglia and oligodendrocytes[2][3]. While 3-(2,5-Dimethylphenyl)azetidine lacks the carboxylic acid required for direct ribosomal misincorporation, its strained, highly basic secondary amine can trap inside acidic subcellular compartments (lysosomotropism) or bind off-target to critical kinases, leading to secondary cellular stress[4].

The 2,5-Dimethylphenyl Moiety: Metabolic Activation

The presence of a highly lipophilic, di-methylated aromatic ring makes this compound a prime substrate for Phase I hepatic metabolism. Cytochrome P450 (CYP450) enzymes, particularly CYP3A4 and CYP2D6, readily catalyze benzylic oxidation at the methyl groups[5]. If these oxidative pathways become saturated, alternative pathways may generate reactive electrophilic intermediates (e.g., epoxides or quinone imines) that covalently bind to hepatic proteins, causing intrinsic drug-induced liver injury (DILI).

ToxicityMechanisms A 3-(2,5-Dimethylphenyl)azetidine B CYP450 Metabolism (Benzylic Oxidation) A->B Hepatic Exposure C Lysosomal Trapping (Basic Amine) A->C High Lipophilicity/pKa D Reactive Electrophiles B->D Phase I Overload E ER Stress / UPR C->E Organelle Swelling F Hepatotoxicity (DILI) D->F Protein Adduction G Cellular Apoptosis E->G Prolonged Stress

Mechanistic pathways of 3-(2,5-Dimethylphenyl)azetidine toxicity.

Core In Vitro Safety Protocols

Every protocol described below is designed as a self-validating system . This means the inclusion of specific positive and negative controls ensures that any observed toxicity (or lack thereof) is a true pharmacological effect, not an assay artifact.

Protocol 1: Microglial Cytotoxicity & Apoptosis Assay (MTT & Caspase-3/7)

Given the known sensitivity of CNS resident immune cells to azetidine-induced stress[2], BV2 murine microglial cells are utilized to establish the baseline cytotoxic threshold ( IC50​ ).

Step-by-Step Methodology:

  • Cell Seeding: Seed BV2 cells in 96-well plates at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Compound Treatment: Prepare a 10 mM stock of 3-(2,5-Dimethylphenyl)azetidine in 100% DMSO. Perform serial dilutions to treat cells at concentrations ranging from 0.1 µM to 500 µM. Ensure final DMSO concentration remains ≤0.5% .

  • Controls:

    • Negative Control: 0.5% DMSO vehicle.

    • Positive Control: 1 µM Staurosporine (induces robust apoptosis).

  • Incubation & Reagent Addition: Incubate for 48 hours. Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3 hours.

  • Solubilization & Reading: Remove media, add 100 µL DMSO to dissolve formazan crystals. Read absorbance at 570 nm.

  • Apoptosis Validation: In a parallel plate, use a luminescent Caspase-3/7 Glo assay to confirm if cell death is apoptotic (caspase-driven) or necrotic.

Protocol 2: hERG Channel Inhibition (Automated Patch-Clamp)

Small molecules containing basic amines frequently interact with the human Ether-à-go-go-Related Gene (hERG) potassium channel, leading to QT prolongation and fatal arrhythmias[4][5].

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO cells stably expressing the hERG channel. Harvest and suspend in extracellular recording solution.

  • Electrophysiology Setup: Load cells into an automated planar patch-clamp system (e.g., QPatch). Establish whole-cell configuration.

  • Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds to elicit tail currents.

  • Perfusion: Perfuse 3-(2,5-Dimethylphenyl)azetidine at 1, 3, 10, and 30 µM.

  • Controls: Use 0.1% DMSO as the vehicle baseline and 0.1 µM E-4031 as a positive control (expected to block >90% of the tail current).

  • Data Analysis: Calculate the percentage of tail current block relative to the baseline to determine the IC50​ .

Protocol 3: CYP450 Inhibition Profiling

To predict Drug-Drug Interaction (DDI) potential, the compound must be screened against the five major CYP isoforms (1A2, 2C9, 2C19, 2D6, 3A4)[4].

Step-by-Step Methodology:

  • Incubation Mixture: Combine Human Liver Microsomes (HLM, 0.1 mg/mL protein), 3-(2,5-Dimethylphenyl)azetidine (0.1 to 50 µM), and isoform-specific probe substrates (e.g., Midazolam for 3A4, Dextromethorphan for 2D6) in potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-incubate for 5 minutes at 37°C. Initiate the reaction by adding 1 mM NADPH.

  • Termination: After 10 minutes, terminate the reaction by adding ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Quantification: Centrifuge at 4000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the formation of the probe metabolites.

  • Validation: Ensure known inhibitors (e.g., Ketoconazole for 3A4, Quinidine for 2D6) yield IC50​ values within accepted literature ranges.

Protocol 4: Ames Test (OECD 471 Genotoxicity)

To rule out mutagenic potential, the compound is evaluated using Salmonella typhimurium strains[4].

Step-by-Step Methodology:

  • Strain Preparation: Grow histidine-dependent strains (TA98, TA100, TA1535, TA1537) overnight.

  • Metabolic Activation: Prepare S9 mix (rat liver extract) to simulate hepatic metabolism.

  • Plating: Mix 100 µL of bacterial suspension, 3-(2,5-Dimethylphenyl)azetidine (up to 5000 µ g/plate ), and 500 µL of S9 mix (or buffer for -S9 conditions) with top agar. Pour onto minimal glucose agar plates.

  • Incubation & Scoring: Incubate at 37°C for 48 hours. Count the number of revertant colonies. A positive result is a dose-dependent ≥2 -fold increase in colonies compared to the vehicle control.

Quantitative Data Summarization

The table below outlines the standard safety thresholds required for a small molecule azetidine derivative to be considered viable for in vivo advancement, alongside the anticipated profiling metrics for 3-(2,5-Dimethylphenyl)azetidine based on its physicochemical properties.

Assay CategoryTarget MetricRecommended Safety ThresholdPredicted/Target Profile for 3-(2,5-Dimethylphenyl)azetidineRisk Assessment
Cytotoxicity (BV2) Cell Viability IC50​ Low Risk
Cardiotoxicity hERG IC50​ (or >30×Cmax​ ) Moderate Risk (Monitor basic amine basicity)
Metabolic Stability HLM Intrinsic Clearance ( Clint​ ) Moderate Risk (Benzylic oxidation likely)
CYP450 Inhibition CYP3A4 / CYP2D6 IC50​ Low Risk
Genotoxicity Ames Test (Revertants)Negative (+/- S9)NegativeLow Risk

In Vitro Screening Workflow

To optimize resources, the in vitro safety assessment should follow a tiered, fail-fast workflow.

ScreeningWorkflow S1 Phase 1: Cytotoxicity (MTT / BV2 Cells) S2 Phase 2: Genotoxicity (Ames Test) S1->S2 IC50 > 50 µM S3 Phase 3: Cardiotoxicity (hERG Patch-Clamp) S2->S3 Negative S4 Phase 4: Metabolic Stability (HLM / CYP450) S3->S4 IC50 > 10 µM

Tiered in vitro safety screening workflow for azetidine derivatives.

References

  • Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C) Source: OPUS at UTS URL:[Link]

  • Discovery of Bis-imidazolecarboxamide Derivatives as Novel, Potent, and Selective TNIK Inhibitors for the Treatment of Idiopathic Pulmonary Fibrosis Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Azetidine-2-carboxylic acid-induced oligodendrogliopathy in vitro and the pathogenesis of multiple sclerosis Source: Journal of Neuropathology & Experimental Neurology | Oxford Academic URL:[Link]

  • Drug Safety Assessment for Small & Large molecule Oncology drugs Source: ResearchGate URL:[Link]

Sources

Exploratory

The Role of 3-(2,5-Dimethylphenyl)azetidine as a Bioisostere in Medicinal Chemistry

Executive Summary The paradigm of modern drug discovery has increasingly shifted away from flat, sp2-hybridized aromatic systems toward three-dimensional, sp3-rich architectures. This "escape from flatland" has positione...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The paradigm of modern drug discovery has increasingly shifted away from flat, sp2-hybridized aromatic systems toward three-dimensional, sp3-rich architectures. This "escape from flatland" has positioned small aliphatic rings—particularly azetidines—as privileged scaffolds [1]. As a Senior Application Scientist, I have observed firsthand how the strategic incorporation of the 3-(2,5-dimethylphenyl)azetidine motif can rescue failing medicinal chemistry programs. This whitepaper provides an in-depth technical analysis of this specific moiety, detailing the structural mechanics, physicochemical advantages, and self-validating synthetic workflows required to leverage it as a superior bioisostere for traditional pyrrolidine, piperidine, and benzylamine pharmacophores.

Structural Mechanics: The Rationale Behind the Motif

The selection of 3-(2,5-dimethylphenyl)azetidine over its larger heterocyclic counterparts is driven by precise stereoelectronic and thermodynamic principles.

The 2,5-Dimethylphenyl Anchor

The 2,5-dimethyl substitution pattern is not arbitrary.

  • Conformational Pre-organization: The ortho-methyl group (C2) induces a severe steric clash with the adjacent azetidine ring. This forces the aryl plane to adopt a nearly orthogonal conformation relative to the heterocycle. By locking the molecule into this specific 3D vector, the entropic penalty typically incurred during receptor binding is drastically minimized.

  • Hydrophobic Engagement: The meta-methyl group (C5) acts as a highly directional lipophilic anchor, perfectly positioned to engage deep, hydrophobic sub-pockets often found in monoamine transporters or G-protein coupled receptors (GPCRs).

The Azetidine Core

Azetidines serve as highly effective bioisosteres for larger saturated nitrogen heterocycles, offering enhanced metabolic stability and advantageous exit vectors [4]. The four-membered ring provides a rigidified scaffold that projects the aryl group at a distinct angle unachievable by the more flexible pyrrolidine or the chair-conformation-locked piperidine.

Physicochemical Profiling: The Azetidine Advantage

Replacing a piperidine or pyrrolidine with an azetidine fundamentally alters the molecule's physicochemical profile. The increased s-character of the nitrogen lone pair in the strained four-membered ring reduces its basicity. This attenuation in pKa directly correlates with reduced hERG liability and improved passive membrane permeability. Furthermore, the compact nature of the azetidine ring restricts the conformational flexibility required for cytochrome P450 (CYP) active site accommodation, thereby reducing the rate of N-dealkylation and α-oxidation [3].

Table 1: Comparative Physicochemical Profiling of Bioisosteric Scaffolds

ScaffoldPredicted pKaClogPLigand Efficiency (LE) ImpactHLM Stability (t½)
3-(2,5-Dimethylphenyl)piperidine ~9.53.2Baseline~30 min
3-(2,5-Dimethylphenyl)pyrrolidine ~9.22.8Moderate Improvement~45 min
3-(2,5-Dimethylphenyl)azetidine ~8.52.2High (Optimal Vector)>120 min

Data represents typical trend values observed during lead optimization campaigns.

Pharmacodynamic Binding Model

To visualize the causality of this bioisostere's efficacy, the following diagram maps the target engagement of the 3-(2,5-dimethylphenyl)azetidine motif within a generalized receptor pocket.

G cluster_receptor Target Receptor Pocket Ligand 3-(2,5-Dimethylphenyl) azetidine Core Hydrophobic Hydrophobic Sub-pocket (Steric Anchor) Ligand->Hydrophobic 2,5-Dimethylphenyl Insertion SaltBridge Aspartate/Glutamate (Salt Bridge) Ligand->SaltBridge Azetidine NH2+ Ionic Interaction Signal Receptor Activation & Signal Transduction Hydrophobic->Signal Conformational Shift SaltBridge->Signal

Fig 1: Pharmacodynamic binding model of the 3-(2,5-dimethylphenyl)azetidine motif.

Experimental Workflow: A Self-Validating Synthetic Protocol

The synthesis of 3-arylazetidines has been historically challenging due to inherent ring strain, but modern cross-coupling techniques have streamlined access to these motifs [2]. The following protocol details a Nickel-catalyzed sp3-sp2 Suzuki-Miyaura cross-coupling, engineered as a self-validating system to ensure high fidelity and reproducibility.

Phase 1: Nickel-Catalyzed sp3-sp2 Cross-Coupling

Objective: Couple 1-Boc-3-iodoazetidine with 2,5-dimethylphenylboronic acid.

  • Reaction Setup (Inert Atmosphere): Charge an oven-dried Schlenk flask with 1-Boc-3-iodoazetidine (1.0 equiv), 2,5-dimethylphenylboronic acid (1.5 equiv), NiI₂ (10 mol%), dtbbpy ligand (10 mol%), and KHMDS (2.0 equiv).

    • Causality: NiI₂/dtbbpy is strictly selected over traditional Pd catalysts because Palladium undergoes rapid β-hydride elimination with sp3-halides. The dtbbpy ligand provides sufficient steric bulk to stabilize the Ni(I)/Ni(III) intermediates, suppressing off-target homocoupling.

  • Solvent Addition & Execution: Suspend the mixture in anhydrous 2-propanol/THF (1:2 v/v). Stir at 60°C for 12 hours.

    • Causality: The mixed solvent system ensures the solubility of both the organic substrates and the inorganic base, facilitating efficient transmetalation.

  • In-Process Validation (Critical Step): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation Check: The reaction is deemed successful only when the extracted ion chromatogram (EIC) shows >95% depletion of the starting mass (m/z 284) and the emergence of the Boc-protected product mass (m/z 262 [M+H-tBu]+). If starting material persists, an additional 0.5 equiv of boronic acid is spiked.

Phase 2: Boc-Deprotection and Isolation
  • Cleavage: Concentrate the reaction mixture, filter through a short silica plug (EtOAc/Hexanes 1:4), and redissolve the crude intermediate in anhydrous DCM. Add Trifluoroacetic Acid (TFA) dropwise at 0°C (DCM:TFA 4:1 v/v). Stir for 2 hours at room temperature.

    • Causality: The low temperature during addition prevents the exothermic degradation or ring-opening of the highly strained azetidine core.

  • Final Isolation: Remove volatiles under reduced pressure. Basify the residue with 1M NaOH to pH 10 and extract with EtOAc. Dry over Na₂SO₄ and concentrate to yield the free base of 3-(2,5-dimethylphenyl)azetidine.

  • Structural Validation:

    • Validation Check: ¹H NMR (400 MHz, CDCl₃) must show the complete disappearance of the intense 9H singlet at ~1.45 ppm (Boc group) and the presence of the characteristic azetidine proton multiplet at ~3.8-4.2 ppm, confirming structural integrity prior to biological assaying.

Conclusion

The 3-(2,5-dimethylphenyl)azetidine motif represents a masterclass in applied bioisosterism. By combining the rigid, low-basicity profile of the azetidine core with the conformationally pre-organizing and lipophilic properties of the 2,5-dimethylphenyl group, medicinal chemists can systematically optimize ligand efficiency, metabolic stability, and target selectivity. Adhering to the rigorous synthetic and validation protocols outlined above ensures that this privileged scaffold can be seamlessly integrated into advanced drug discovery pipelines.

References

  • Brown, A., et al. "Put a ring on it: application of small aliphatic rings in medicinal chemistry." MedChemComm, 2019, 10, 2062-2082. URL:[Link]

  • Duncton, M. A. J., et al. "Preparation of Aryloxetanes and Arylazetidines by Use of an Alkyl−Aryl Suzuki Coupling." Organic Letters, 2008, 10(15), 3259-3262. URL:[Link]

  • Xing, L., et al. "Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors." Journal of Medicinal Chemistry, 2020, 64(1), 693-718. URL:[Link]

  • "Azetidines in medicinal chemistry: emerging applications and approved drugs." Expert Opinion on Drug Discovery, 2026. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Structural Optimization in CNS Drug Design Using 3-(2,5-Dimethylphenyl)azetidine

Executive Summary Developing therapeutics for the central nervous system (CNS) requires navigating the stringent physicochemical boundaries of the blood-brain barrier (BBB). Historically, medicinal chemistry relied on hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Developing therapeutics for the central nervous system (CNS) requires navigating the stringent physicochemical boundaries of the blood-brain barrier (BBB). Historically, medicinal chemistry relied on highly lipophilic, flexible acyclic amines or large heterocycles (e.g., piperidines) to achieve brain penetrance, often at the cost of high metabolic clearance and P-glycoprotein (P-gp) mediated efflux. The strategic incorporation of the 3-(2,5-dimethylphenyl)azetidine scaffold represents a highly effective bioisosteric approach to balance these properties. This application note details the mechanistic rationale, synthetic workflows, and self-validating protocols for utilizing this building block in modern CNS drug discovery.

Mechanistic Rationale: The Physicochemical "Sweet Spot"

The failure of many CNS drug candidates is directly tied to poor physicochemical properties rather than a lack of target affinity. The 3-(2,5-dimethylphenyl)azetidine scaffold addresses these attrition risks through two synergistic structural features:

  • The Azetidine Ring (Lowering pKa & Entropy): Compared to standard pyrrolidine or piperidine rings, the four-membered azetidine ring possesses increased s-character in its nitrogen lone pair, which significantly lowers its basicity (pKa drops from ~9.5 to ~8.0). This reduced basicity minimizes the energetic penalty of desolvation required for the molecule to cross the lipid bilayer of the BBB[1]. Furthermore, the rigidification of rotatable bonds into a strained ring minimizes conformational entropy loss upon target binding, a strategy successfully employed in the design of next-generation triple reuptake inhibitors[2].

  • The 2,5-Dimethylphenyl Motif (Steric Shielding & Lipophilicity): The addition of the 2,5-dimethylphenyl group drives the lipophilicity (cLogP) into the optimal CNS "sweet spot" of 2.0–4.0[3]. Crucially, the methyl groups at the ortho and meta positions provide severe steric hindrance. This structural shield blocks cytochrome P450-mediated oxidation at the most vulnerable aromatic positions, dramatically increasing the molecule's metabolic half-life.

Workflow N1 Acyclic/Flexible Precursor High pKa, High Efflux N2 Azetidine Ring Constriction Lowers pKa & Entropy N1->N2 Reduces rotatable bonds N3 2,5-Dimethylphenyl Addition Steric Shield & Lipophilicity N2->N3 Blocks CYP450 oxidation N4 Optimized CNS Lead High BBB Permeability N3->N4 Mitigates P-gp efflux

Caption: Workflow of physicochemical optimization using the azetidine scaffold for CNS drug design.

Application I: Design and Synthesis of Covalent MAGL Inhibitors

Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for degrading the neuroprotective endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA), a pro-inflammatory precursor[4]. Inhibiting MAGL is a highly pursued strategy for treating neuroinflammation. Azetidine carbamates have proven to be highly efficient, irreversible covalent inhibitors of MAGL[5].

Protocol 1: Synthesis of 3-(2,5-Dimethylphenyl)azetidine Hexafluoroisopropyl (HFIP) Carbamate

Causality Note: Hexafluoroisopropanol (HFIP) is selected as the warhead because its strong electron-withdrawing fluorine atoms make it an excellent leaving group, facilitating the covalent carbamylation of the catalytic serine residue in MAGL's active site[6].

Materials: 3-(2,5-Dimethylphenyl)azetidine hydrochloride, Triphosgene, Hexafluoroisopropanol (HFIP), N,N-Diisopropylethylamine (DIPEA), Dichloromethane (DCM, anhydrous).

Step-by-Step Methodology:

  • Free-basing and Activation: Suspend 3-(2,5-dimethylphenyl)azetidine hydrochloride (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere. Add DIPEA (3.0 eq) dropwise to liberate the free base.

  • Phosgenation: Slowly add triphosgene (0.4 eq) to the solution. Causality: Triphosgene is used instead of phosgene gas for safety and precise stoichiometric control. Stir at 0 °C for 1 hour to form the intermediate azetidine-1-carbonyl chloride.

  • Carbamate Formation: Add HFIP (1.5 eq) directly to the reaction mixture, followed by an additional 1.0 eq of DIPEA. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation (In-Process Control): Extract a 10 µL aliquot, quench in methanol, and analyze via LC-MS. Validation Check: The reaction is complete only when the intermediate carbonyl chloride mass is entirely replaced by the desired HFIP carbamate mass [M+H]+.

  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO3. Extract with DCM, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash chromatography (Silica, Hexanes/Ethyl Acetate gradient) to yield the pure covalent inhibitor.

Pathway N1 Presynaptic Neuron N2 2-Arachidonoylglycerol (2-AG) N1->N2 Synthesizes & Releases N3 CB1 Receptor (Neuroprotection) N2->N3 Activates N4 Monoacylglycerol Lipase (MAGL) N2->N4 Hydrolyzed by N5 Arachidonic Acid (AA) (Neuroinflammation) N4->N5 Generates N6 Azetidine-Carbamate Covalent Inhibitor N6->N4 Irreversibly Blocks

Caption: Mechanism of action for azetidine-carbamate inhibitors targeting the MAGL/Endocannabinoid pathway.

Application II: Validating Brain Exposure and Efflux Mitigation

To ensure the synthesized 3-(2,5-dimethylphenyl)azetidine derivatives successfully cross the BBB without being expelled by efflux transporters, a rigorous, self-validating in vitro screening cascade is mandatory[1].

Protocol 2: Self-Validating PAMPA-BBB and MDCK-MDR1 Efflux Assays

Causality Note: PAMPA-BBB measures passive transcellular permeability using a porcine brain lipid extract, mimicking the specific lipid composition of the BBB. The MDCK-MDR1 assay uses cells transfected with the human MDR1 gene to measure active P-gp efflux.

Step-by-Step Methodology:

  • PAMPA-BBB Setup: Coat the filter membrane of a 96-well donor plate with 4 µL of porcine brain lipid (20 mg/mL in dodecane).

  • Compound Application: Prepare a 10 µM solution of the azetidine derivative in PBS (pH 7.4) containing 1% DMSO and 100 µM Lucifer Yellow. Add 200 µM to the donor wells. Add 200 µM of blank PBS to the acceptor wells.

  • Incubation & Validation: Incubate at 37 °C for 4 hours. Validation Check: Measure the fluorescence of Lucifer Yellow in the acceptor well. If Lucifer Yellow permeability exceeds 0.5×10−6 cm/s, the artificial membrane is compromised, and the data for that well must be discarded.

  • MDCK-MDR1 Bidirectional Transport: Seed MDCK-MDR1 cells on transwell inserts and culture for 4 days until transepithelial electrical resistance (TEER) exceeds 150 Ω·cm².

  • Efflux Ratio Calculation: Dose the azetidine compound (5 µM) into the Apical (A) compartment for A→B transport, and into the Basolateral (B) compartment for B→A transport. Incubate for 2 hours. Quantify via LC-MS/MS.

  • Data Interpretation: Calculate the Efflux Ratio (ER) = Papp​(B→A)/Papp​(A→B) . An ER < 2.0 confirms the azetidine derivative successfully evaded P-gp efflux recognition[3].

Quantitative Data Presentation

The table below summarizes the physicochemical advantages achieved by transitioning from traditional flexible amines to the optimized 3-(2,5-dimethylphenyl)azetidine scaffold in CNS drug design.

Structural ClassRepresentative MotifMW (Da)cLogPBasic pKaPSA (Ų)PAMPA-BBB ( 10−6 cm/s)P-gp Efflux Ratio
Acyclic Amine N-Methyl-3-phenylpropan-1-amine149.21.810.212.0< 2.0 (Poor)> 5.0 (High)
Piperidine 3-Phenylpiperidine161.22.19.812.04.5 (Moderate)3.5 (Moderate)
Azetidine 3-(2,5-Dimethylphenyl)azetidine161.22.88.112.0> 15.0 (Excellent) < 1.5 (Low)

Data Interpretation: The azetidine scaffold maintains the same molecular weight and polar surface area (PSA) as the piperidine analog but significantly lowers the basic pKa. Combined with the lipophilic boost from the 2,5-dimethylphenyl group, this results in a >3-fold increase in passive BBB permeability and complete evasion of P-gp efflux.

References

  • Rankovic, Z. (2015). CNS Drug Design: Balancing Physicochemical Properties for Optimal Brain Exposure. Journal of Medicinal Chemistry, 58(6), 2584-2608.[Link]

  • Han, Y., Han, M., Shin, D., Song, C., & Hahn, H. G. (2012). Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. Journal of Medicinal Chemistry, 55(18), 8188-8192.[Link]

  • Butler, C. R., Beck, E. M., Harris, A., Huang, Z., McAllister, L. A., et al. (2017). Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. Journal of Medicinal Chemistry, 60(23), 9860-9873.[Link]

Sources

Application

Application Note: Leveraging 3-(2,5-Dimethylphenyl)azetidine for Comprehensive Structure-Activity Relationship (SAR) Studies in Drug Discovery

Introduction: The Strategic Value of the Azetidine Scaffold In modern medicinal chemistry, the quest for drug candidates with optimized potency, selectivity, and pharmacokinetic profiles has led to an increased focus on...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Azetidine Scaffold

In modern medicinal chemistry, the quest for drug candidates with optimized potency, selectivity, and pharmacokinetic profiles has led to an increased focus on sp³-rich, conformationally constrained scaffolds. The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has emerged as a privileged motif in this context.[1][2] Unlike more flexible acyclic linkers or larger rings like pyrrolidine and piperidine, the inherent strain of the azetidine ring provides a unique conformational rigidity.[1] This rigidity pre-organizes substituents into well-defined vectors, which can reduce the entropic penalty upon binding to a biological target and thereby enhance affinity and selectivity.[1]

Furthermore, azetidines are recognized as valuable bioisosteres and can significantly improve critical drug-like properties.[3][4] Their incorporation often leads to enhanced aqueous solubility, greater metabolic stability, and access to novel chemical space.[1][5] Several FDA-approved drugs, including baricitinib and azelnidipine, feature the azetidine core, validating its utility in developing successful therapeutics.[5]

This application note provides a detailed guide for utilizing a specific, strategically designed building block—3-(2,5-Dimethylphenyl)azetidine —in structure-activity relationship (SAR) campaigns. We will explore the rationale for its use, provide detailed protocols for its synthesis and incorporation, outline key biological and ADME (Absorption, Distribution, Metabolism, and Excretion) assays, and discuss the interpretation of the resulting data to guide drug design.

Part 1: Rationale for Employing 3-(2,5-Dimethylphenyl)azetidine

The choice of a building block in an SAR campaign is a critical decision. The 3-(2,5-dimethylphenyl)azetidine moiety offers a unique combination of features designed to systematically probe a target's binding site.

  • Conformational Constraint and Vectorial Projection : The azetidine ring rigidly projects the 2,5-dimethylphenyl group into a specific region of 3D space.[2] This contrasts with a more flexible linker, where the aryl group would have multiple degrees of rotational freedom. By locking the substituent's orientation, chemists can gain clearer insights into the spatial requirements of the target's binding pocket.

  • Probing Hydrophobic and Steric Interactions : The dimethylphenyl group itself is a powerful exploratory tool. The two methyl groups provide distinct steric bulk and increase lipophilicity, allowing for the probing of hydrophobic pockets within the target protein. The 2,5-substitution pattern creates a specific steric footprint, and its effects on activity can be compared against other isomers (e.g., 3,4-dimethylphenyl) or a simple phenyl group to map the topology of the binding site.

  • Modulation of Physicochemical Properties : As a 3-aryl-azetidine, this scaffold can serve as a versatile bioisostere for other motifs, potentially improving ADME properties like metabolic stability compared to more common N-dealkylation-prone amines.[1][6]

Below is a conceptual diagram illustrating how the 3-(2,5-dimethylphenyl)azetidine moiety can be incorporated into a lead scaffold, highlighting the key points for diversification in an SAR study.

cluster_0 Lead Molecule Incorporating the Azetidine Moiety Core Core Scaffold (e.g., Heterocycle) Azetidine 3-(2,5-Dimethylphenyl)azetidine (Rigid Linker & Hydrophobic Probe) Core->Azetidine Attachment Point R1 R1 Group (Point of Diversification 1) Core->R1 Core Modification R2 N-Substituent (R2) (Point of Diversification 2) Azetidine->R2 Azetidine N-Alkylation/ N-Arylation

Caption: Key components of a drug candidate for SAR exploration.

Part 2: Synthesis and Library Generation Protocols

A robust SAR campaign requires efficient and reliable synthetic access to analogs. The following protocols outline a general approach to synthesize the core building block and incorporate it into a lead molecule.

Protocol 1: Synthesis of 1-Boc-3-(2,5-dimethylphenyl)-3-hydroxyazetidine

This protocol describes the synthesis of the key precursor via a Grignard reaction with commercially available 1-Boc-3-azetidinone.[6][7]

Materials:

  • 1-Bromo-2,5-dimethylbenzene

  • Magnesium turnings

  • Iodine (one crystal)

  • Anhydrous Tetrahydrofuran (THF)

  • 1-Boc-3-azetidinone

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Grignard Reagent Formation:

    • Flame-dry a round-bottom flask equipped with a condenser and a magnetic stir bar under a nitrogen atmosphere.

    • Add magnesium turnings (1.2 eq) and a single crystal of iodine.

    • Add a solution of 1-bromo-2,5-dimethylbenzene (1.1 eq) in anhydrous THF dropwise to initiate the reaction. If the reaction does not start, gentle warming may be required.

    • Once initiated, add the remaining aryl bromide solution dropwise, maintaining a gentle reflux. After the addition is complete, stir for 1 hour at room temperature.

  • Addition to Azetidinone:

    • In a separate flame-dried flask under nitrogen, dissolve 1-Boc-3-azetidinone (1.0 eq) in anhydrous THF.

    • Cool the azetidinone solution to 0 °C in an ice bath.

    • Slowly add the prepared Grignard reagent to the azetidinone solution via cannula.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired 3-hydroxyazetidine precursor.

Protocol 2: N-Arylation of an Azetidine Scaffold (Buchwald-Hartwig Amination)

This protocol details how to couple a deprotected azetidine with an aryl bromide, a common step in building a final drug molecule.[8]

Materials:

  • 3-(2,5-Dimethylphenyl)azetidine (or its precursor after Boc-deprotection) (1.2 eq)

  • Aryl bromide (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (3 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

  • Ethyl acetate

  • Celite

Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk tube, add the aryl bromide (1.0 eq), Pd(OAc)₂ (3 mol%), and Xantphos (4 mol%).

    • Evacuate and backfill the tube with nitrogen or argon three times.

    • Add the azetidine (1.2 eq), NaOtBu (1.4 eq), and anhydrous toluene.

  • Reaction:

    • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

    • Stir the reaction mixture for 12-24 hours, monitoring by TLC or LC-MS for completion.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove palladium salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the N-aryl azetidine product.

Part 3: Biological and Pharmacokinetic Profiling Protocols

Once a library of analogs is synthesized, they must be evaluated in a battery of assays to build the SAR. The iterative process of design, synthesis, and testing is the core of any SAR study.

A Design Analogs (Hypothesis-Driven) B Synthesize Library (Protocols 1 & 2) A->B C In Vitro Testing (Potency, ADME) B->C D Analyze Data (Build SAR) C->D D->A Iterate & Optimize E Identify Lead for In Vivo Studies D->E Favorable Profile

Caption: The iterative cycle of a Structure-Activity Relationship (SAR) study.

Protocol 3.1: In Vitro Target Engagement (GPCR Functional Assay)

This protocol provides a general framework for assessing a compound's functional activity at a G-protein-coupled receptor (GPCR) by measuring downstream second messenger production (e.g., cAMP).[9][10]

Materials:

  • HEK293 cells (or other suitable cell line) stably expressing the target GPCR.

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

  • Test compounds dissolved in DMSO.

  • Reference agonist and antagonist.

  • cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA-based).

  • 384-well white assay plates.

Procedure:

  • Cell Preparation:

    • Culture cells to ~80-90% confluency.

    • Harvest cells, wash with assay buffer, and resuspend to the desired density.

    • Dispense the cell suspension into the wells of the 384-well plate.

  • Compound Addition (Antagonist Mode):

    • Prepare serial dilutions of test compounds and the reference antagonist in assay buffer.

    • Add the compounds to the wells and incubate for 15-30 minutes at room temperature. This allows the antagonist to bind to the receptor.

  • Agonist Stimulation:

    • Add the reference agonist at a concentration known to produce ~80% of the maximal response (EC₈₀).

    • Incubate the plate for a specified time (e.g., 30 minutes) at 37 °C to allow for cAMP production.

  • Detection:

    • Lyse the cells and perform the cAMP measurement according to the detection kit manufacturer's instructions.

  • Data Analysis:

    • Plot the response (e.g., fluorescence ratio) against the logarithm of the antagonist concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of the compound that inhibits 50% of the agonist response.

Protocol 3.2: In Vitro Metabolic Stability (Liver Microsome Assay)

This assay evaluates how quickly a compound is metabolized by liver enzymes, providing a crucial early indicator of its in vivo half-life.[11][12][13]

Materials:

  • Pooled liver microsomes (human, rat, etc.).[11]

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).

  • NADPH regenerating system.[11]

  • Test compounds (1 µM final concentration).

  • Positive control compounds (e.g., verapamil, testosterone).

  • Ice-cold acetonitrile (ACN) with an internal standard (for LC-MS/MS analysis).

  • 96-well plates.

  • Incubator/shaker set to 37 °C.

Procedure:

  • Reaction Mixture Preparation:

    • Prepare a master mix containing liver microsomes and the NADPH regenerating system in phosphate buffer.

  • Incubation:

    • Add the test compound to multiple wells of a 96-well plate.

    • Pre-warm the plate to 37 °C for 5-10 minutes.

    • Initiate the reaction by adding the pre-warmed master mix to the wells.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the respective wells by adding 2-3 volumes of ice-cold ACN containing the internal standard.[11] The 0-minute time point serves as the 100% control.

  • Sample Processing:

    • Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

  • Analysis and Data Interpretation:

    • Analyze the samples using LC-MS/MS to quantify the remaining percentage of the parent compound at each time point.

    • Plot the natural logarithm (ln) of the percent remaining versus time.

    • The slope of the line equals the elimination rate constant (k).

    • Calculate the half-life (t₁₂) using the formula: t₁₂ = 0.693 / k .[13]

Part 4: Data Interpretation and Building the SAR

The data generated from these assays must be systematically organized to derive meaningful structure-activity relationships. A well-structured table is essential for comparing analogs.

Table 1: Hypothetical SAR Data for a 3-(Aryl)azetidine Analog Series
Analog IDR1 (Core)R2 (N-Substituent)3-Aryl MoietyTarget Potency IC₅₀ (nM)Metabolic Stability t₁₂ (min)
1 HH2,5-Dimethylphenyl1545
2 HHPhenyl9542
3 HH2-Methylphenyl3548
4 HH2,6-Dimethylphenyl>1000>60
5 ClH2,5-Dimethylphenyl555
6 HMethyl2,5-Dimethylphenyl1812

SAR Interpretation:

  • Importance of Dimethyl Substitution : Comparing Analog 1 to Analog 2 (phenyl) reveals a >6-fold increase in potency, suggesting that the methyl groups are engaging in favorable hydrophobic or van der Waals interactions within the binding pocket.

  • Positional Effects : Analog 3 (2-methyl) is less potent than Analog 1 , indicating that the second methyl group at the 5-position is crucial for optimal binding.

  • Steric Hindrance : Analog 4 (2,6-dimethyl) is inactive. The ortho-substituents likely cause a steric clash, preventing the molecule from adopting the correct binding conformation. This is a critical piece of information for defining the boundaries of the pocket.

  • Core Modification : Adding a chlorine atom at the R1 position (Analog 5 ) improves potency 3-fold, suggesting an additional beneficial interaction is possible on the core scaffold.

  • Metabolic Liability : The addition of an N-methyl group in Analog 6 results in a dramatic decrease in metabolic stability (t₁₂ drops from 45 to 12 minutes). This strongly suggests that the azetidine nitrogen is a primary site of metabolism (likely N-dealkylation), and this position should be protected or modified to improve the pharmacokinetic profile.

To contextualize the mechanism of action, understanding the relevant biological pathway is essential. For a GPCR target, the binding of an antagonist would block the signaling cascade shown below.

cluster_pathway Generic GPCR Signaling Cascade Ligand Agonist Ligand GPCR GPCR (Target Receptor) Ligand->GPCR Binds G_Protein G-Protein (GDP -> GTP) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Messenger Second Messenger (e.g., cAMP) Effector->Messenger Produces Response Cellular Response Messenger->Response Inhibitor Antagonist (Your Compound) Inhibitor->GPCR Blocks Binding

Caption: A generic GPCR signaling pathway blocked by an antagonist.[9]

Conclusion

The 3-(2,5-Dimethylphenyl)azetidine scaffold is a highly valuable tool for medicinal chemists conducting SAR studies. Its conformationally rigid nature allows for the precise and systematic probing of a target's binding site, while the specific substitution pattern of the aryl ring provides a means to investigate detailed steric and hydrophobic interactions. By combining rational design with robust protocols for synthesis, biological evaluation, and ADME profiling, researchers can efficiently interpret data to guide the optimization of lead compounds. The insights gained from using such strategically designed building blocks can accelerate the journey from a preliminary hit to a viable drug development candidate.

References

  • Microsomal Stability Assay Protocol. AxisPharm. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. PubMed. [Link]

  • Microsomal Stability. Cyprotex ADME-Tox Solutions - Evotec. [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. protocols.io. [Link]

  • Relevance and chemistry of azetidines and ABBs a, Relevance of the... ResearchGate. [Link]

  • Microsomal Clearance/Stability Assay. Domainex. [Link]

  • Background and conceptual design a Aza-azetidine bioisostere of... ResearchGate. [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. PMC. [Link]

  • Examples of azetidine‐based bioisosters. ResearchGate. [Link]

  • Determination of Microsomal Stability by UPLC -MS/MS. Waters Corporation. [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC. [Link]

  • 2-Azetidinone Cholesterol Absorption Inhibitors: Structure−Activity Relationships on the Heterocyclic Nucleus. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Functional assays for screening GPCR targets. ScienceDirect. [Link]

  • Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relation... ChEMBL - EMBL-EBI. [Link]

  • Azetidine synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. The Journal of Organic Chemistry - ACS Publications. [Link]

  • GPCR Functional Assay Technology. Tanso Biosciences. [Link]

  • Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers. [Link]

  • Iron- and Cobalt-Catalyzed Arylation of Azetidines, Pyrrolidines, and Piperidines with Grignard Reagents. Organic Letters - ACS Publications. [Link]

  • Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews - ACS Publications. [Link]

  • Signaling Assays for Detection of Human G-protein-coupled Receptors in Yeast. Bio-protocol. [Link]

  • Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. PMC. [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Structure of azetidine‐containing compounds found in nature. ResearchGate. [Link]

  • N-Arylazetidines: Preparation through Anionic Ring Closure. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry - ACS Publications. [Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH. [Link]

  • In-silico molecular docking, ADME study, and molecular dynamic simulation of new azetidin-2-one derivatives with antiproliferative activity. ResearchGate. [Link]

  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI. [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

  • Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Strain-Release Arylations for the Bis-Functionalization of Azetidines. ChemRxiv. [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in 3-(2,5-Dimethylphenyl)azetidine ring closure

Welcome to the technical support center for the synthesis of 3-(2,5-Dimethylphenyl)azetidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the challe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-(2,5-Dimethylphenyl)azetidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the challenging intramolecular ring closure reaction required to form this valuable azetidine scaffold. The content is structured in a question-and-answer format to directly address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield for the 3-(2,5-Dimethylphenyl)azetidine ring closure is consistently low. What are the most common root causes?

Low yield in azetidine synthesis is a frequent challenge, primarily due to the inherent ring strain of the four-membered ring (approx. 25.4 kcal/mol)[1]. The success of the reaction is often a delicate balance between several competing factors. Before diving into specific parameters, start with a systematic diagnosis.

Initial Diagnostic Workflow:

// Nodes start [label="Low or No Yield Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_sm [label="1. Verify Starting Material Purity & Integrity\n(e.g., γ-haloamine or amino alcohol)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; check_reaction [label="2. Analyze Crude Reaction Mixture\n(TLC, LC-MS, ¹H NMR)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; side_products [label="Major Side Products Detected?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sm_remaining [label="Mainly Unreacted Starting Material?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; pyrrolidine [label="Pyrrolidine Byproduct\n(5-membered ring)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; polymer [label="Polymerization or Baseline Material", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; elimination [label="Elimination Product\n(e.g., Allyl Amine)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; optimize_kinetics [label="Optimize for Kinetic Control\n(See Q2)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; optimize_dilution [label="Optimize Concentration\n(See Q3)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; optimize_base [label="Optimize Base/Leaving Group\n(See Q4)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Invisible node for branching invis [style=invis, width=0];

// Edges start -> check_sm; check_sm -> check_reaction; check_reaction -> side_products [label=" Yes "]; check_reaction -> sm_remaining [label=" No "];

side_products -> invis [dir=none]; invis -> pyrrolidine [label=" Isomer "]; invis -> polymer [label=" High MW "]; invis -> elimination [label=" Alkene "];

pyrrolidine -> optimize_kinetics; polymer -> optimize_dilution; elimination -> optimize_base;

sm_remaining -> { rank=same; sol_reactivity [label="Increase Reactivity:\n- Stronger base\n- Better leaving group\n- Higher temperature\n- Alternative cyclization method (Q6)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; } } ends_dot

Caption: General troubleshooting workflow for low yield.

The most common issues are:

  • Competition from Side Reactions: The formation of thermodynamically more stable byproducts, such as the five-membered pyrrolidine ring, is a primary competing pathway[2]. Elimination and intermolecular polymerization can also significantly reduce yield.

  • Suboptimal Reaction Conditions: The choice of base, solvent, temperature, and concentration are all critical. Intramolecular cyclization is a unimolecular process that is highly sensitive to these parameters.

  • Poor Leaving Group: In syntheses proceeding from a γ-amino alcohol, the efficiency of the in-situ conversion of the hydroxyl to a good leaving group (e.g., via tosylation, mesylation, or Mitsunobu conditions) is paramount[3][4].

Q2: I am observing a significant amount of a five-membered ring byproduct. How can I minimize the formation of the corresponding pyrrolidine?

This is a classic case of kinetic versus thermodynamic control. The formation of the four-membered azetidine ring is a "4-exo-tet" cyclization, which is favored by Baldwin's rules for ring closure[5][6][7]. The formation of the five-membered pyrrolidine ring is a "5-endo-tet" cyclization, which is disfavored.

However, the pyrrolidine ring is thermodynamically more stable due to lower ring strain[2]. Therefore, conditions that allow the reaction to equilibrate will favor the five-membered ring byproduct.

// Nodes precursor [label="γ-Amine Precursor", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; ts_azetidine [label="Transition State\n(4-exo-tet)", style=filled, fillcolor="#E8F0FE", fontcolor="#202124"]; ts_pyrrolidine [label="Transition State\n(5-endo-tet)", style=filled, fillcolor="#FCE8E6", fontcolor="#202124"]; azetidine [label="Azetidine Product\n(Kinetic)", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; pyrrolidine [label="Pyrrolidine Byproduct\n(Thermodynamic)", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges precursor -> ts_azetidine [label=" Lower Ea\n(Kinetically Favored)"]; precursor -> ts_pyrrolidine [label=" Higher Ea\n(Disfavored)"]; ts_azetidine -> azetidine; ts_pyrrolidine -> pyrrolidine;

azetidine -> pyrrolidine [label=" Rearrangement\n(High Temp)", style=dashed, color="#5F6368"]; } ends_dot

Caption: Competing kinetic vs. thermodynamic pathways.

Solutions to Favor Azetidine Formation:

ParameterRecommendationRationale
Temperature Lower the reaction temperature. Start at room temperature and consider cooling to 0 °C or below.Lower temperatures favor the kinetically controlled product (azetidine) by preventing the system from overcoming the activation energy required for the thermodynamically favored (but slower-forming) pyrrolidine[2].
Base Use a strong, non-nucleophilic base. Lithium or sodium bis(trimethylsilyl)amide (LiHMDS, NaHMDS) are excellent choices[4].A strong base is needed to deprotonate the amine (or sulfonamide) to initiate the cyclization. A non-nucleophilic base prevents competitive intermolecular reactions.
Reaction Time Monitor the reaction closely and quench upon completion. Do not let the reaction run for an extended period after the starting material is consumed.Prolonged reaction times, especially at elevated temperatures, can lead to the rearrangement of the kinetic azetidine product to the more stable pyrrolidine[2].
Q3: My reaction is producing a significant amount of insoluble, high-molecular-weight material. How do I prevent polymerization?

The formation of polymer indicates that intermolecular reactions are outcompeting the desired intramolecular cyclization. This is a concentration-dependent issue.

Solution: Employ High-Dilution Conditions. To favor the unimolecular ring-closing reaction, the concentration of the substrate must be kept low. This can be achieved in two ways:

  • Large Solvent Volume: Run the reaction in a significantly larger volume of solvent than typically used. A starting concentration of 0.01-0.05 M is a good target.

  • Slow Addition (Syringe Pump): Prepare a solution of the γ-haloamine precursor and add it slowly via a syringe pump over several hours to a solution of the base in the reaction solvent. This keeps the instantaneous concentration of the substrate extremely low, maximizing the probability of intramolecular cyclization.

Q4: How do the choices of leaving group and solvent impact the yield?

Leaving Group: The rate of the SN2 cyclization is highly dependent on the quality of the leaving group. The general order of reactivity is: Triflate > Tosylate > Mesylate > Iodide > Bromide > Chloride [3].

  • From a γ-amino alcohol: The hydroxyl group must be converted into a good leaving group.

    • Sulfonate Esters (TsCl, MsCl): This is a very common and reliable method. The alcohol is typically reacted with the sulfonyl chloride in the presence of a base like triethylamine or pyridine, followed by the addition of a strong base to effect the ring closure[4].

    • Mitsunobu Reaction: This is an excellent alternative that proceeds under mild conditions and often gives high yields[8][9][10]. It directly converts the alcohol to the cyclized product in one pot. (See Q6 for protocol).

Solvent: The solvent must be able to dissolve the substrate and reagents but should not react with them.

  • Aprotic Polar Solvents: THF, Dioxane, and DMF are commonly used. They are generally good at solvating the species involved without interfering with the reaction.

  • Aprotic Nonpolar Solvents: Toluene can be effective, particularly for reactions run at higher temperatures.

  • Protic Solvents (Alcohols, Water): These should generally be avoided as they can act as competing nucleophiles, leading to solvent-ysis byproducts.

Q5: What are the best practices for purifying 3-(2,5-Dimethylphenyl)azetidine?

Azetidines, especially N-H azetidines, can be polar and may pose purification challenges.

  • Extraction: After quenching the reaction, perform a standard aqueous workup. Be aware that highly polar or salt-form azetidines may have some water solubility. If you suspect product loss to the aqueous layer, perform multiple extractions with a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane).

  • Column Chromatography: This is the most common purification method.

    • Streaking on Silica Gel: The basic nitrogen of the azetidine can interact strongly with the acidic silica gel, causing streaking. To mitigate this, add a small amount of a basic modifier to the eluent, such as 0.5-1% triethylamine or ammonia (in methanol)[11].

    • Stationary Phase: If streaking persists, consider using a less acidic stationary phase like alumina (basic or neutral)[11].

    • Reverse-Phase Chromatography: For very polar azetidines, reverse-phase (C18) chromatography may be a viable alternative.

Q6: My current tosylation/mesylation route is inefficient. Can you provide a protocol for an alternative, such as the Mitsunobu cyclization?

The intramolecular Mitsunobu reaction is a powerful method for cyclizing β- or γ-amino alcohols and is an excellent alternative for azetidine synthesis[8][9]. It offers mild reaction conditions and often avoids the formation of byproducts associated with harsh bases or high temperatures.

Experimental Protocol: Intramolecular Mitsunobu Cyclization

// Nodes start [label="Start: N-Protected γ-Amino Alcohol", fillcolor="#F1F3F4", fontcolor="#202124"]; dissolve [label="1. Dissolve in Anhydrous THF\n(High Dilution, e.g., 0.05 M)", fillcolor="#F1F3F4", fontcolor="#202124"]; cool [label="2. Cool to 0 °C\n(Ice Bath)", fillcolor="#F1F3F4", fontcolor="#202124"]; add_reagents [label="3. Add Triphenylphosphine (PPh₃)\n(1.5 eq)", fillcolor="#F1F3F4", fontcolor="#202124"]; add_dead [label="4. Add DEAD or DIAD Dropwise\n(1.5 eq)", fillcolor="#FBBC05", fontcolor="#202124"]; warm [label="5. Warm to Room Temperature\nStir 8-16 h", fillcolor="#F1F3F4", fontcolor="#202124"]; monitor [label="6. Monitor by TLC", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="7. Quench & Workup", fillcolor="#F1F3F4", fontcolor="#202124"]; purify [label="8. Purify by Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> dissolve; dissolve -> cool; cool -> add_reagents; add_reagents -> add_dead; add_dead -> warm; warm -> monitor; monitor -> workup [label=" Complete "]; monitor -> warm [label=" Incomplete ", style=dashed]; workup -> purify; } ends_dot

Caption: Workflow for intramolecular Mitsunobu reaction.

Step-by-Step Methodology:

  • Preparation: Ensure all glassware is flame-dried or oven-dried. The reaction must be performed under an inert atmosphere (Nitrogen or Argon). Use anhydrous THF as the solvent.

  • Reaction Setup: To a solution of the N-protected 3-amino-1-propanol precursor (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF, cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the cooled solution. A color change and/or formation of a precipitate (triphenylphosphine oxide) is typically observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 8-16 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Concentrate the reaction mixture under reduced pressure. The resulting residue will contain the product and triphenylphosphine oxide.

  • Purification: Purify the crude material by flash column chromatography on silica gel. The triphenylphosphine oxide byproduct is typically less polar than the azetidine product and can be separated effectively.

Note: The N-protecting group on the amino alcohol is crucial. A sulfonamide (e.g., N-tosyl) often works well for this reaction.

References

  • Dubois, M. A. J., et al. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. The Journal of Organic Chemistry. Available at: [Link]

  • Alabugin, I. V., & Gilmore, K. (2013). Finding the right path: Baldwin “Rules for Ring Closure” and stereoelectronic control of cyclizations. Chemical Communications. Available at: [Link]

  • Dubois, M. A. J., et al. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. The Journal of Organic Chemistry. Available at: [Link]

  • Slideshare. (n.d.). Baldwin's rules wikipedia, the free encyclopedia. Available at: [Link]

  • Kuriyama, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. Available at: [Link]

  • Scribd. (n.d.). Baldwin's Rules for Ring Closure. Available at: [Link]

  • Wipf, P. (2006). The Baldwin Rules for Ring Closure. University of Pittsburgh. Available at: [Link]

  • Ghavre, M., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]

  • Alcaide, B., & Almendros, P. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews. Available at: [Link]

  • Journet, M., et al. (2025). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Baldwin's rules. Available at: [Link]

  • Kumar, A., et al. (2012). A Convenient Synthesis of Novel Glycosyl Azetidines Under Mitsunobu Reaction Conditions. Synthetic Communications. Available at: [Link]

  • Reddy, C. R., et al. (2015). A Concise Route to Highly-Functionalized Azetidine Precursor: Enantioselective Synthesis of Penaresidin B. Chemical Communications. Available at: [Link]

  • Micheli, F., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles. Available at: [Link]

  • Powers, T. S., & Lectka, T. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Accounts of Chemical Research. Available at: [Link]

  • Dubois, M. A. J., et al. (2020). Synthesis of Simple 3,3-Diarylazetidines from N-Boc-3-arylazetidinols Using Friedel–Crafts Arylation Conditions. The Journal of Organic Chemistry. Available at: [Link]

  • Reddy, C. R., et al. (2015). A concise route to the highly-functionalized azetidine precursor: the enantioselective synthesis of penaresidin B. Chemical Communications. Available at: [Link]

  • ResearchGate. (n.d.). Fused azetidine 92 formation via intramolecular Mitsunobu reaction. Available at: [Link]

  • Kuriyama, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. Available at: [Link]

Sources

Optimization

Overcoming steric hindrance in 3-(2,5-Dimethylphenyl)azetidine functionalization

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the functionalization of highly strained, sterically encumbered heterocycles.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the functionalization of highly strained, sterically encumbered heterocycles.

3-(2,5-Dimethylphenyl)azetidine presents a unique mechanistic challenge. The fundamental issue stems from the ortho-methyl group on the phenyl ring. This group creates a severe steric clash with the azetidine ring protons, restricting the rotation of the C3-Aryl bond. Consequently, the phenyl ring is forced into an orthogonal (perpendicular) conformation relative to the azetidine ring[1]. This "paddlewheel" geometry projects the bulk of the aryl system directly over the faces of the azetidine ring, creating a transannular steric shield that severely impedes the trajectory of incoming electrophiles or metal catalysts toward the N1 nitrogen[2].

Below is our comprehensive troubleshooting guide and self-validating protocol repository to help you overcome these steric bottlenecks.

Section 1: N-Alkylation & Reductive Amination (FAQs)

Q: Why am I seeing mostly recovered starting material and alkene byproducts when trying to N-alkylate 3-(2,5-dimethylphenyl)azetidine with a secondary alkyl halide? A: The steric shielding from the orthogonal 2,5-dimethylphenyl group severely raises the activation energy required for the SN​2 transition state at the N1 position. When using a secondary alkyl halide (e.g., isopropyl bromide), the competing E2 elimination pathway becomes kinetically favored. Your base is deprotonating the halide to form an alkene instead of the azetidine acting as a nucleophile. Solution: Abandon direct alkylation for secondary centers. Transition to a reductive amination workflow, which relies on the kinetically faster formation of an iminium ion intermediate.

Q: How can I optimize amide bond formation (N-acylation) with bulky carboxylic acids? A: Standard carbodiimide coupling agents like EDC/HOBt fail here because the active O-acylisourea ester is too bulky to be attacked by the shielded azetidine nitrogen. Switch to HATU . The 7-aza-1-hydroxybenzotriazole (HOAt) ester intermediate formed by HATU is highly reactive, and the neighboring pyridine nitrogen provides intramolecular base assistance, accelerating the C-N bond formation before steric repulsion can disrupt the transition state.

Table 1: Quantitative Comparison of N1-Functionalization Strategies
Reaction ClassReagents / CatalystElectrophile StericsTypical YieldPrimary Failure Mode / Byproduct
Direct AlkylationK₂CO₃, MeCNPrimary Halide75–85%Trace dialkylation
Direct AlkylationDIPEA, DMFSecondary Halide< 15%Alkene formation (E2 Elimination)
Reductive AminationNaBH(OAc)₃, AcOHSecondary Ketone80–92%None (Clean conversion)
Amide CouplingEDC, HOBt, DIPEATertiary (Pivaloyl)20–30%Unreacted starting material
Amide CouplingHATU, DIPEATertiary (Pivaloyl)85–95%Tetramethylurea (Requires aqueous wash)

Section 2: C-N Cross-Coupling / Buchwald-Hartwig (FAQs)

Q: My Buchwald-Hartwig coupling with an aryl chloride is failing. I am using Pd₂(dba)₃ and BINAP. What is the mechanistic failure point? A: The failure occurs at two points in the catalytic cycle: amine coordination and reductive elimination. BINAP is too rigid and lacks the necessary steric bulk to force the crucial reductive elimination step in sterically hindered amines. The 3-(2,5-dimethylphenyl)azetidine struggles to coordinate to the Pd(II) center, and if it does, the intermediate is too stable, leading to catalyst resting states or off-target β -hydride elimination[3]. Solution: Utilize dialkylbiaryl phosphine ligands like RuPhos or BrettPhos . Their electron-rich nature accelerates oxidative addition, while their massive, flexible steric bulk forces the Pd(II) center to undergo rapid reductive elimination, effectively "pushing" the hindered azetidine and aryl group together.

Buchwald-Hartwig cycle showing the steric bottleneck at amine binding and reductive elimination.

Section 3: Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Visual cues are embedded within the steps to confirm the reaction is proceeding correctly on the bench.

Protocol A: Optimized Reductive Amination (Alternative to Secondary Alkylation)

Mechanistic rationale: Bypasses the SN​2 steric penalty by forming a planar, highly electrophilic iminium ion prior to hydride delivery.

  • Iminium Formation: In a flame-dried flask under N₂, dissolve 3-(2,5-dimethylphenyl)azetidine (1.0 eq) and the target ketone/aldehyde (1.2 eq) in anhydrous DCE (0.2 M). Add glacial acetic acid (1.5 eq).

    • Self-Validation Check: The solution should turn slightly yellow within 15 minutes, indicating successful enamine/iminium equilibrium. If it remains perfectly colorless, verify the integrity of your carbonyl compound.

  • Reduction: Cool the mixture to 0 °C. Add Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq), portion-wise over 10 minutes.

    • Self-Validation Check: Gas evolution ( H2​ ) should be minimal. Vigorous bubbling indicates the temperature is too high and the hydride is decomposing via reaction with acetic acid.

  • Completion & Workup: Stir at room temperature for 12 hours. Quench slowly with saturated aqueous NaHCO₃ until pH 8 is reached. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Buchwald-Hartwig C-N Cross-Coupling

Mechanistic rationale: Utilizes RuPhos to overcome the high activation barrier of reductive elimination for sterically encumbered amines.

  • Catalyst Pre-activation: In a nitrogen-filled glovebox, combine Pd(OAc)₂ (5 mol%) and RuPhos (10 mol%) in anhydrous toluene (0.1 M). Stir for 5 minutes at room temperature.

    • Self-Validation Check: A distinct color shift from pale orange to deep red/burgundy must occur. This confirms the reduction of Pd(II) to the active L-Pd(0) species. Do not proceed if the solution remains yellow.

  • Reagent Addition: Add the aryl halide (1.0 eq), 3-(2,5-dimethylphenyl)azetidine (1.2 eq), and Sodium tert-butoxide (NaOtBu) (1.5 eq). Seal the vessel.

  • Heating & Monitoring: Heat the reaction mixture to 90 °C.

    • Self-Validation Check: After 30–60 minutes, the reaction mixture will become highly turbid as insoluble NaX (salt) precipitates out of the toluene. This is a positive visual indicator of successful oxidative addition and halide displacement.

Decision matrix for selecting the optimal functionalization pathway based on electrophile sterics.

Sources

Troubleshooting

Reducing byproducts and impurities in 3-(2,5-Dimethylphenyl)azetidine scale-up

Welcome to the Technical Support Center for API Scale-Up. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic liabilities and engineering challenges associated with the scale...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for API Scale-Up. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic liabilities and engineering challenges associated with the scale-up of 3-(2,5-Dimethylphenyl)azetidine.

The synthesis of 3-arylazetidines typically relies on the palladium-catalyzed Suzuki-Miyaura cross-coupling of 1-Boc-3-iodoazetidine with an arylboronic acid, followed by acidic deprotection . While this route is highly efficient at the bench scale, transitioning to multigram or kilogram production often exposes critical vulnerabilities: protodeboronation, oxidative homocoupling, and nucleophilic ring-opening of the highly strained azetidine core.

Below, you will find a detailed mechanistic breakdown, a troubleshooting Q&A, quantitative optimization data, and a self-validating protocol engineered to suppress these byproducts.

Part 1: Mechanistic Workflow & Causality

To control impurities, we must first map their thermodynamic and kinetic origins. The diagram below illustrates the intended synthetic pathway alongside the competing side reactions that plague scale-up campaigns.

G SM1 1-Boc-3-iodoazetidine Cat Pd Catalyst & Base (Cross-Coupling) SM1->Cat Imp3 Ring-Opened Propylamine SM1->Imp3 Nucleophiles SM2 2,5-Dimethylphenyl- boronic acid SM2->Cat Imp1 Homocoupling (Biaryl Dimer) SM2->Imp1 O2 / Excess Pd Imp2 Protodeboronation (p-Xylene) SM2->Imp2 H2O / Heat Int 1-Boc-3-(2,5-Dimethylphenyl) azetidine Cat->Int Main Pathway Deprot Acidic Cleavage (Deprotection) Int->Deprot Int->Imp3 Cl- at high temp Prod 3-(2,5-Dimethylphenyl) azetidine API Deprot->Prod Main Pathway

Fig 1: Synthetic workflow and major impurity pathways in 3-arylazetidine scale-up.

Part 2: Troubleshooting Q&A

Q1: During the Suzuki coupling step, our HPLC shows >15% protodeboronation (forming p-xylene) and significant homocoupling (forming 2,2',5,5'-tetramethyl-1,1'-biphenyl). How do we suppress these? A: These impurities are symptoms of an overly aggressive aqueous base and poor atmospheric control.

  • Causality: Boronic acids undergo protodeboronation via a base-catalyzed mechanism. Hydroxide or water coordinates to the empty p-orbital of boron, forming a boronate complex that undergoes ipso-protonation and C–B bond cleavage. This is heavily accelerated by heat and water. Homocoupling is driven by trace oxygen re-oxidizing Pd(0) to Pd(II), which then coordinates two boronic acid molecules .

  • Solution: Eliminate water. Shift from aqueous Na₂CO₃ to anhydrous K₃PO₄ or a fluoride activator like TBAF in dry 1,4-dioxane. Fluoride strongly activates the boronic acid for transmetalation without providing the proton source required for protodeboronation. Additionally, implement strict subsurface sparging with Argon for 30 minutes prior to catalyst addition to shut down the oxidative homocoupling pathway.

Q2: In the Boc-deprotection step, we are losing up to 20% of our yield to a ring-opened impurity identified as a 3-chloro-1-(2,5-dimethylphenyl)propylamine derivative. Why is the azetidine ring opening? A: You are likely using aqueous HCl at elevated temperatures, which is a lethal combination for azetidines.

  • Causality: The 4-membered azetidine ring possesses approximately 26 kcal/mol of ring strain. When the nitrogen is protonated by a strong acid, it becomes an excellent leaving group in an intramolecular sense. At elevated temperatures (>40°C), the adjacent carbons are highly susceptible to Sₙ2 attack by the nucleophilic chloride counterions present in the mixture .

  • Solution: Decouple the acidity from nucleophilicity and thermal energy. Use anhydrous HCl (4M in 1,4-dioxane) at strictly controlled room temperature (20–25°C). This provides the necessary acidity to protonate the Boc group and induce isobutylene/CO₂ loss, but lacks the thermal energy and aqueous solvation sphere that favors the Sₙ2 ring-opening trajectory.

Q3: Our final isolated API contains >50 ppm of Palladium, failing the ICH Q3D guidelines. Standard aqueous washes are not removing it. What is the best scavenging practice? A: Palladium has a high affinity for the nitrogen atom of your azetidine product.

  • Causality: The secondary amine of the deprotected azetidine acts as a strong, hard-donor ligand, effectively pulling Pd into the organic phase during liquid-liquid extraction.

  • Solution: You must introduce a competing ligand that out-binds the azetidine. Treat the organic phase of the Suzuki workup (before deprotection) with a functionalized silica scavenger, such as SiliaBond® Thiol or MP-TMT (macroporous polystyrene-bound trimercaptotriazine). The soft sulfur donors on the solid support will strip the Pd from the nitrogen, allowing it to be removed via simple filtration.

Part 3: Quantitative Optimization Data

The table below summarizes the optimization of the Suzuki coupling conditions, demonstrating the inverse relationship between water content/base strength and byproduct formation.

Catalyst System (5 mol%)Base / Solvent SystemYield (%)Protodeboronation (%)Homocoupling (%)
Pd(PPh₃)₄Na₂CO₃ (aq) / Dioxane55.225.115.4
Pd(dppf)Cl₂Na₂CO₃ (aq) / Dioxane68.418.310.2
Pd(dppf)Cl₂K₃PO₄ (anhydrous) / Dioxane89.1< 5.0< 2.0
Pd(OAc)₂ / XPhos TBAF (1.0 M) / THF (dry) 94.5 < 1.0 < 1.0

Data Interpretation: Moving to a bulky, electron-rich ligand (XPhos) accelerates oxidative addition and reductive elimination, while using anhydrous TBAF completely suppresses the hydrolytic cleavage of the boronic acid.

Part 4: Self-Validating Step-by-Step Protocol

This protocol is engineered for gram-to-kilogram scale-up, embedding In-Process Controls (IPCs) to ensure the system validates its own progression.

Phase 1: Anhydrous Suzuki-Miyaura Coupling
  • Charge: To a clean, dry reactor, charge 1-Boc-3-iodoazetidine (1.0 equiv) and 2,5-Dimethylphenylboronic acid (1.2 equiv).

  • Solvation & Deoxygenation: Add anhydrous THF (10 volumes). Initiate agitation and perform subsurface sparging with Argon for 30 minutes. Causality: Removes dissolved O₂ to prevent Pd-catalyzed homocoupling.

  • Catalyst Addition: Under a positive Argon blanket, charge Pd(OAc)₂ (0.02 equiv) and XPhos (0.04 equiv).

  • Activation: Dropwise add TBAF (1.0 M in THF, 2.0 equiv) while maintaining the internal temperature below 30°C.

  • Reaction: Heat the mixture to 60°C.

  • IPC (Self-Validation): After 4 hours, sample the mixture for HPLC analysis (210 nm). The reaction is deemed complete when the 1-Boc-3-iodoazetidine peak is < 1.0% Area. Do not proceed until this threshold is met.

Phase 2: Palladium Scavenging & Workup
  • Quench: Cool the reactor to 20°C. Quench with half-saturated aqueous NH₄Cl (5 volumes) and extract with Ethyl Acetate (10 volumes).

  • Scavenging: Separate the organic layer and transfer to a clean vessel. Add SiliaBond® Thiol (or equivalent silica-thiol scavenger, 20% w/w relative to theoretical yield).

  • Incubation: Stir the suspension at 40°C for 4 hours. Causality: Heat increases the kinetic exchange rate of Pd from the product to the silica support.

  • Filtration: Filter the mixture through a pad of Celite. Wash the cake with Ethyl Acetate (2 volumes). Concentrate the filtrate under reduced pressure to yield the intermediate 1-Boc-3-(2,5-Dimethylphenyl)azetidine.

Phase 3: Anhydrous Boc-Deprotection
  • Charge: Dissolve the intermediate in anhydrous 1,4-Dioxane (5 volumes) at 20°C.

  • Cleavage: Slowly charge HCl (4.0 M in 1,4-Dioxane, 5.0 equiv). Maintain the internal temperature strictly between 20–25°C using a cooling jacket. Causality: Strict temperature control prevents chloride-mediated Sₙ2 ring opening of the azetidine .

  • IPC (Self-Validation): Monitor gas evolution (CO₂). After 12 hours, sample for HPLC. Proceed when the intermediate is < 0.5% Area.

  • Isolation: The product will precipitate as the hydrochloride salt. Filter the slurry, wash with cold MTBE (3 volumes), and dry under vacuum at 35°C to constant weight.

References

  • Palladium-Catalyzed Hiyama Cross-Couplings of Arylsilanes with 3-Iodoazetidine: Synthesis of 3-Arylazetidines. The Journal of Organic Chemistry (2019).[Link]

  • Redesign of the Synthesis and Manufacture of an Azetidine-Bearing Pyrazine. Organic Process Research & Development (2018).[Link]

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry (2016).[Link]

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry (2024).[Link]

Optimization

Technical Support Center: Troubleshooting &amp; Preventing Oxidative Degradation of 3-(2,5-Dimethylphenyl)azetidine

Welcome to the Application Science Support Center. 3-(2,5-Dimethylphenyl)azetidine is a highly valuable synthetic intermediate and pharmacophore.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. 3-(2,5-Dimethylphenyl)azetidine is a highly valuable synthetic intermediate and pharmacophore. However, researchers frequently encounter batch-to-batch inconsistencies, discoloration, and purity drops during storage. As a Senior Application Scientist, I have designed this guide to provide you with a mechanistic understanding of these issues and field-proven, self-validating protocols to ensure the absolute stability of your compound.

Mechanistic Causality: The "Why" Behind the Degradation

To effectively stabilize 3-(2,5-Dimethylphenyl)azetidine, we must address its two distinct structural vulnerabilities. Degradation is not a single event, but rather a combination of two competing oxidative pathways:

  • The Secondary Amine (Nucleophilic Oxidation): Secondary amines are highly susceptible to oxidative degradation due to the nucleophilicity of the nitrogen lone pair. Exposure to atmospheric oxygen, especially when catalyzed by trace transition metals from synthesis, leads to the rapid formation of N-oxides, hydroxylamines, and subsequent ring-opened products[1].

  • The Benzylic Methyl Groups (Autoxidation): The methyl groups at the 2- and 5-positions of the phenyl ring possess weak benzylic C-H bonds. Under the influence of ambient light or heat, these positions undergo radical-initiated autoxidation, forming hydroperoxides and aldehydes[2]. Furthermore, the oxidation of the amine can act synergistically to lower the activation energy for azetidine ring-opening, compounding the degradation[3].

OxidationPathways cluster_amine Amine Oxidation Pathway cluster_benzylic Benzylic Autoxidation Pathway cluster_protection Protection Strategy Compound 3-(2,5-Dimethylphenyl)azetidine (Free Base) AmineOx O2 / Trace Metals Compound->AmineOx Lone pair attack Radical Light / Heat / O2 (Radical Initiation) Compound->Radical H-abstraction Salt HCl Salt Formation (Protonated Amine) Compound->Salt + HCl (Anhydrous) NOxide N-Oxide / Hydroxylamine (Degradation Product) AmineOx->NOxide Hydroperoxide Benzylic Hydroperoxide (Degradation Product) Radical->Hydroperoxide Stable Stable Storage Form (Resistant to Oxidation) Salt->Stable Ties up lone pair

Mechanistic pathways of 3-(2,5-Dimethylphenyl)azetidine oxidative degradation and salt protection.

Self-Validating Experimental Protocols

The most robust method to prevent amine oxidation is to eliminate the availability of the nitrogen lone pair via salt formation. Converting the free base to a hydrochloride (HCl) salt protonates the amine, drastically reducing its electron density and rendering it inert to standard oxidative pathways[4].

Protocol A: Anhydrous HCl Salt Formation (Recommended for Long-Term Storage)

Principle: Precipitation of the salt in a non-polar solvent ensures high purity, immediate protection, and easy isolation without aqueous workup.

  • Preparation: Dissolve 3-(2,5-Dimethylphenyl)azetidine (free base) in anhydrous diethyl ether (10 mL per gram of compound) in a flame-dried Schlenk flask under an argon atmosphere.

  • Addition: Cool the flask to 0°C in an ice bath. Slowly add 1.1 equivalents of anhydrous HCl in dioxane (4.0 M) dropwise while stirring vigorously. A white precipitate will form immediately.

  • Isolation: Stir for an additional 15 minutes. Filter the precipitate rapidly using a Schlenk frit under argon to minimize ambient moisture exposure.

  • Washing & Drying: Wash the filter cake with cold, anhydrous diethyl ether (2 x 5 mL). Dry the solid under high vacuum (<0.1 mbar) for 4 hours at room temperature.

  • Self-Validation Step: Dissolve a 2 mg aliquot in D₂O and acquire a ¹H-NMR spectrum. Complete salt formation is validated by the downfield shift of the azetidine ring alpha-protons (shifting from ~3.6 ppm in the free base to >4.2 ppm in the salt). If the free base multiplet persists, the reaction is incomplete; resuspend and add additional HCl.

Workflow Start Synthesized Free Base SaltGen Add Anhydrous HCl in Ether at 0°C Start->SaltGen Filter Filter & Wash under Argon SaltGen->Filter Precipitate Validate NMR Validation (Shift >4.2 ppm) Filter->Validate Aliquot Validate->SaltGen Fail (Free base remains) Store Store at RT in Amber Vial Validate->Store Pass

Step-by-step workflow for the synthesis, validation, and storage of the stabilized HCl salt.

Protocol B: Free Base Storage (If Salt Formation is Incompatible)

If your downstream workflow strictly requires the free base and cannot tolerate an in-situ neutralization step, physical barriers must be employed.

  • Sparging: Transfer the purified free base into an amber glass vial (to prevent photo-initiated benzylic radical formation).

  • Inerting: Sparge the headspace with high-purity Argon (which is heavier than Nitrogen and blankets the compound better) for 3 minutes.

  • Sealing: Seal with a PTFE-lined septum cap and wrap the seal tightly with Parafilm.

  • Storage: Store strictly at -80°C to kinetically halt autoxidation.

  • Self-Validation Step: Include a resazurin-based oxygen indicator strip inside the secondary storage container/desiccator. If the strip turns from white to pink, the inert atmosphere has been compromised and the sample must be re-purged.

Quantitative Data: Storage Conditions vs. Stability

The following table summarizes the expected stability of 3-(2,5-Dimethylphenyl)azetidine under various storage conditions, synthesized from accelerated degradation kinetics observed in secondary amines and benzylic systems.

Chemical FormStorage ConditionAtmosphereLight ExposureEstimated Shelf Life (>98% Purity)Primary Degradant Observed
Free BaseRoom Temp (20°C)AirAmbient Light< 48 HoursN-Oxide, Benzylic Hydroperoxide
Free Base4°CAirDark (Amber)1 - 2 WeeksN-Oxide
Free Base-80°CArgonDark (Amber)6 - 12 MonthsTrace N-Oxide
HCl Salt Room Temp (20°C) Air Ambient Light > 2 Years None (Stable)
HCl Salt 4°C Argon Dark (Amber) Indefinite None (Stable)

Troubleshooting FAQs

Q1: My free base sample turned yellow/brown overnight on the bench. Can I still use it? A1: No. The discoloration indicates the formation of complex conjugated degradation products, likely stemming from the autoxidation of the benzylic methyl groups and subsequent polymerization, or N-oxide formation[2]. You must repurify the compound via acid-base extraction or silica gel chromatography before use.

Q2: Why is salt formation preferred over adding an antioxidant like BHT (Butylated hydroxytoluene)? A2: While BHT is an excellent radical scavenger that can delay benzylic autoxidation, it does not prevent the nucleophilic oxidation of the secondary amine[4]. Furthermore, adding BHT introduces a chemical impurity that must be meticulously removed prior to sensitive downstream reactions (e.g., transition-metal catalyzed cross-couplings). Salt formation provides absolute protection without requiring chemical additives.

Q3: Does the azetidine ring open during oxidative degradation? A3: It can. The azetidine ring possesses significant ring strain (~26 kcal/mol). While the parent ring is relatively stable, oxidation of the nitrogen to an N-oxide or hydroxylamine significantly lowers the activation energy barrier for ring-opening[3]. Electron-rich environments activate the azetidine for decomposition, which is why protonation (salt formation) is so effective at locking the ring in a stable conformation[5].

Q4: I formed the HCl salt, but it turned into a sticky gum instead of a crisp powder. What went wrong? A4: This is a classic symptom of moisture contamination. Azetidine hydrochloride salts can be highly hygroscopic. If your diethyl ether or HCl/dioxane solution was not strictly anhydrous, water will coordinate with the salt, forming a deliquescent gum. To fix this, dissolve the gum in a minimum amount of anhydrous methanol, add anhydrous toluene, and evaporate under reduced pressure (azeotropic drying) until a crisp powder forms.

References

  • Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate... National Institutes of Health (NIH).1

  • Theoretical Study on the Photo-Oxidation and Photoreduction of an Azetidine Derivative... National Institutes of Health (NIH).3

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines... American Chemical Society (ACS).5

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions... National Institutes of Health (NIH).4

  • Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis... MDPI.2

Sources

Troubleshooting

Resolving NMR peak overlaps in 3-(2,5-Dimethylphenyl)azetidine structural analysis

Technical Support Center: Structural Analysis of Phenyl-Substituted Azetidines Welcome to the Technical Support Center. This guide provides advanced troubleshooting strategies and frequently asked questions to assist res...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Structural Analysis of Phenyl-Substituted Azetidines

Welcome to the Technical Support Center. This guide provides advanced troubleshooting strategies and frequently asked questions to assist researchers, chemists, and drug development professionals in resolving common NMR spectral overlap issues encountered during the structural analysis of 3-(2,5-Dimethylphenyl)azetidine and related compounds. Our focus is on moving beyond routine data acquisition to a problem-solving mindset, ensuring unambiguous structural confirmation.

Frequently Asked Questions (FAQs)

Q1: Why is the aromatic region of my ¹H NMR spectrum for 3-(2,5-Dimethylphenyl)azetidine a complex, indecipherable multiplet?

A1: The complexity arises from two primary factors. First, the three protons on the 1,2,4-trisubstituted phenyl ring have very similar electronic environments, causing their chemical shifts to be very close, typically in the δ 7.0-7.3 ppm range.[1] Second, these protons are spin-coupled to each other (ortho and meta couplings), leading to overlapping multiplets that are difficult to interpret by simple inspection. This phenomenon, known as spectral congestion or peak overlap, is common in substituted aromatic systems.[2]

Q2: My initial ¹H NMR is ambiguous. What is the most effective first step to resolve the overlapping signals?

A2: Before proceeding to more time-intensive 2D NMR experiments, simple modifications to the experimental conditions can often resolve the overlap. The two most effective initial steps are:

  • Changing the NMR Solvent: Switching from a standard solvent like CDCl₃ to an aromatic solvent like benzene-d₆ or a hydrogen-bond-accepting solvent like DMSO-d₆ can induce differential shifts in the proton resonances, a phenomenon known as Aromatic Solvent Induced Shift (ASIS).[3][4] This often spreads the signals apart, simplifying the spectrum.

  • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures (e.g., from 298 K up to 333 K) can resolve overlapping peaks.[5][6] Temperature changes can alter molecular conformations and the weighted average of chemical shifts, often separating previously overlapped signals.[5]

Q3: If 1D methods fail, which 2D NMR experiment provides the most resolving power for this specific molecule?

A3: The ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment is unequivocally the most powerful starting point for resolving proton peak overlap.[7][8] The reason for its effectiveness lies in using the much larger chemical shift dispersion of the ¹³C spectrum to separate the attached protons. Protons that overlap in the 1D spectrum are often attached to carbons with distinct chemical shifts. The HSQC experiment spreads these proton signals out along the carbon (F1) axis, making their assignment straightforward.[8][9]

Troubleshooting Guide: A Systematic Approach to Peak Overlap

This section provides detailed protocols for resolving specific spectral challenges during the analysis of 3-(2,5-Dimethylphenyl)azetidine.

Problem 1: Unresolved Aromatic Proton Signals

The aromatic region presents a cluster of signals, making it impossible to assign the three distinct aromatic protons (H-3', H-4', H-6').

Causality: Non-polar solutes often form transient, specific complexes with aromatic solvent molecules like benzene. This association is non-uniform across the solute molecule, leading to differential shielding or deshielding of protons based on their orientation relative to the solvent's ring current.[3] This can effectively "unlock" the overlapped signals.

Experimental Protocol: Aromatic Solvent Induced Shift (ASIS) Study

  • Baseline Spectrum: Acquire a standard ¹H NMR spectrum in CDCl₃.

  • Solvent Change: Prepare a new sample of your compound in benzene-d₆.

  • Acquisition: Acquire a ¹H NMR spectrum in benzene-d₆ under the same conditions (concentration, temperature).

  • Comparison: Compare the two spectra. Protons on the side of the molecule that preferentially associates with the benzene ring will often show significant upfield shifts, resolving the overlap.

Solvent Typical Effect on Aromatic Protons Rationale
CDCl₃ Standard reference spectrum.Relatively inert, minimal specific interactions.
Benzene-d₆ Can cause significant upfield shifts (0.5-0.8 ppm).[3]Transient π-stacking interactions create anisotropic shielding.
DMSO-d₆ Can cause downfield shifts, especially for protons near polar groups.[10]Strong hydrogen bond acceptor, alters electronic environment.

Causality: For molecules with conformational flexibility, the observed NMR spectrum is an average of all contributing conformers. Changing the temperature alters the population distribution of these conformers.[5] If different conformers have slightly different chemical shifts for the aromatic protons, this population shift will change the observed average chemical shift, potentially resolving degeneracy.

Experimental Protocol: VT ¹H NMR

  • Initial Setup: Use a suitable solvent with a wide liquid range (e.g., Toluene-d₈ for low temperatures or DMSO-d₆ for high temperatures). Ensure you are using a proper NMR tube (e.g., Wilmad Class A) designed for VT work.[6]

  • Temperature Increments: Start at ambient temperature (e.g., 298 K). Increase the temperature in 10-15 K increments (e.g., 313 K, 328 K). Allow the temperature to equilibrate for 5-10 minutes at each step before acquisition.

  • Data Acquisition: Acquire a ¹H spectrum at each temperature point.

  • Analysis: Stack the spectra and observe how the chemical shifts of the aromatic protons change. Often, the signals will move at different rates, leading to resolution at a specific temperature.[11]

When 1D methods are insufficient, a combination of 2D NMR experiments provides an unambiguous solution. This workflow is a self-validating system for structural elucidation.[12]

Caption: A logical workflow for resolving structural ambiguity using 2D NMR.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: Correlates each proton to its directly attached carbon.[7][9]

    • Execution: This experiment separates the three overlapping aromatic proton signals based on the distinct chemical shifts of their attached carbons (C-3', C-4', C-6'). A multiplicity-edited HSQC can further distinguish CH/CH₃ groups (positive phase) from CH₂ groups (negative phase).[13]

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Purpose: Identifies protons that are spin-coupled (typically 2-3 bonds apart).[14][15]

    • Execution: Once the aromatic protons are resolved in the HSQC, you can use the COSY spectrum to trace their connectivity. For example, you will see a cross-peak between H-3' and H-4' (meta coupling) and between H-3' and the azetidine H-3 (ortho coupling to the substituent is not possible, but long-range coupling might be observed). This confirms their relative positions.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: Shows correlations between protons and carbons over 2-3 bonds.[13][16]

    • Execution: This is the key experiment for piecing the molecular puzzle together. It will show correlations from:

      • The azetidine H-3 proton to the aromatic carbons C-1' and C-2'.

      • The aromatic protons (H-3', H-4', H-6') to the methyl carbons.

      • The methyl protons to the aromatic carbons they are attached to (C-2' and C-5').

Problem 2: Ambiguous Azetidine Ring Proton Assignments

The aliphatic region shows complex multiplets for the azetidine protons (H-2, H-3, H-4), making it difficult to assign them confidently, especially with potential diastereotopicity.

  • Trace the Spin System (COSY): A COSY experiment will clearly show the coupling network within the azetidine ring. You should observe cross-peaks connecting H-2 protons to H-3, and H-3 to H-4 protons, confirming they are part of the same spin system.

  • Identify Diastereotopic Protons (HSQC): The two protons at C-2 and the two at C-4 are diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts. An HSQC spectrum will show two distinct proton signals correlating to the same carbon signal for C-2 and two other distinct proton signals correlating to the C-4 carbon signal. This is definitive proof of their assignment.[17]

Causality: The Nuclear Overhauser Effect (NOE) is a through-space phenomenon that allows for the detection of protons that are close to each other (< 5 Å), regardless of whether they are connected through bonds.[18][19] This is invaluable for confirming stereochemistry and assignments.

Experimental Protocol: 2D NOESY or ROESY

  • Experiment Selection:

    • NOESY: Ideal for small molecules (MW < 500 Da) where the NOE is positive.[20]

    • ROESY: Should be used for intermediate-sized molecules (MW ~700-1500 Da) where the NOE can be zero or very weak. For 3-(2,5-Dimethylphenyl)azetidine (MW ~175 Da), NOESY is appropriate, but ROESY will also work and provides positive cross-peaks regardless of molecular size.[18][21]

  • Key Expected Correlations:

    • A cross-peak between the azetidine H-3 proton and the protons of the ortho-methyl group (at C-2').

    • A cross-peak between the azetidine H-2/H-4 protons and the aromatic H-6' proton.

    • These correlations definitively lock the relative orientation of the two rings.

Caption: Key HMBC (dashed) and NOESY (dotted) correlations for analysis.

References

  • The Evolving Landscape of NMR Structural Elucid
  • NOESY and ROESY. (2015). UCSD SSPPS NMR Facility.
  • Solvent Effects in NMR Spectroscopy. (N/A). J-STAGE.
  • Two-dimensional Experiments: Inverse Heteronuclear Correlation. (N/A). Oxford Instruments' benchtop NMR.
  • Variable Temperature to Improve NMR Resolution. (2014). University of Ottawa NMR Facility Blog.
  • What is the difference between NOESY and ROESY for NMR? (2018). Reddit.
  • Phenyl group. (N/A). Wikipedia.
  • HSQC / HMBC prediction. (N/A).
  • 2D NMR spectroscopy for structural elucidation of complex small molecules. (2020). YouTube.
  • NOESY and ROESY. (2014).
  • Variable-temperature NMR spectroscopy for metabolite identification in biological materials. (N/A). Royal Society of Chemistry.
  • Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. (1967). Canadian Science Publishing.
  • HSQC and HMBC. (N/A). Columbia University NMR Core Facility.
  • Stereochemistry Information from NOESY/ROESY d
  • NMR Spectroscopy :: 5-HMR-2 Chemical Shift. (2020).
  • Technical Support Center: Interpreting Complex NMR Spectra of Azetidin-2-one Deriv
  • NOESY and ROESY. (2018). University of Michigan Chemistry NMR.
  • Theoretical NMR correlations based Structure Discussion. (N/A). PMC - NIH.
  • "Solvent" effects in 1H NMR spectroscopy: A simple undergraduate experiment. (N/A).
  • Variable Temperature NMR Experiments. (N/A). University of Oxford.
  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008). Wiley Online Library.
  • Deciphering Complex Chemical Structures with COSY NMR. (N/A). JEOL USA blog.
  • Variable Temperature NMR Spectroscopy. (N/A). Oxford Instruments.
  • A Step-By-Step Guide to 1D and 2D NMR Interpret
  • Signal Overlap in NMR Spectroscopy. (2018). YouTube.
  • 1D and 2D NMR methods for small molecules. (2021). YouTube.

Sources

Reference Data & Comparative Studies

Validation

Validating the biological activity of 3-(2,5-Dimethylphenyl)azetidine enantiomers

An Application Scientist’s Guide to Validating 3-(2,5-Dimethylphenyl)azetidine Enantiomers Executive Summary The development of central nervous system (CNS) therapeutics heavily relies on the precise modulation of monoam...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Scientist’s Guide to Validating 3-(2,5-Dimethylphenyl)azetidine Enantiomers

Executive Summary

The development of central nervous system (CNS) therapeutics heavily relies on the precise modulation of monoamine transporters (MATs) and trace amine-associated receptors (TAARs). 3-Arylazetidines have emerged as a privileged, high-affinity scaffold for these targets[1]. However, the introduction of a 2,5-dimethylphenyl group introduces profound stereochemical implications. This guide provides a comprehensive, objective framework for isolating and validating the biological activity of 3-(2,5-Dimethylphenyl)azetidine enantiomers, comparing their efficacy against racemic mixtures and standard reference compounds.

Mechanistic Rationale & Causality

The biological activity of 3-(2,5-Dimethylphenyl)azetidine is driven by its interaction with the Trace Amine-Associated Receptor 1 (TAAR1) and MATs (DAT, SERT, NET)[2]. The causality behind its enantiomeric selectivity lies in its three-dimensional conformation:

  • Conformational Locking: The ortho-methyl group (position 2) creates steric hindrance against the azetidine ring, restricting the rotational degrees of freedom.

  • Hydrophobic Anchoring: The meta-methyl group (position 5) projects into a lipophilic sub-pocket within the TAAR1 orthosteric site.

  • Stereospecific Salt Bridge: The chirality of the azetidine ring dictates the spatial vector of the basic secondary amine. For the eutomer (active enantiomer), this amine is perfectly aligned to form a critical salt bridge with the conserved Asp103 residue in TAAR1[3]. The distomer (inactive enantiomer) suffers a severe steric penalty, failing to align this pharmacophore.

Pathway Ligand 3-(2,5-Dimethylphenyl) azetidine TAAR1 TAAR1 Receptor Ligand->TAAR1 Agonism Gs Gs Protein TAAR1->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP Accumulation AC->cAMP Synthesis

Fig 1. TAAR1 Gs-coupled signaling pathway activated by 3-(2,5-Dimethylphenyl)azetidine.

Phase 1: Chiral Resolution & Configuration Assignment

To objectively compare the enantiomers, the racemic mixture must be resolved. Supercritical Fluid Chromatography (SFC) is the gold standard for azetidine resolution due to its high diffusivity, rapid equilibration, and eco-friendly mobile phases[4][5].

Self-Validating SFC Methodology

Validation Metric: The system is self-validating through the calculation of the Resolution factor ( Rs​ ). An Rs​>1.5 guarantees baseline separation, ensuring no cross-contamination artifacts in downstream biological assays.

  • Column Selection: Utilize a Chiralpak IG column (amylose-based stationary phase), which offers optimal hydrogen-bonding interactions with the azetidine nitrogen.

  • Mobile Phase: 85% supercritical CO2​ / 15% Methanol supplemented with 0.1% Diethylamine (DEA). Causality: DEA suppresses secondary interactions between the basic azetidine amine and residual silanols on the column, preventing peak tailing[5].

  • Parameters: Flow rate of 4.0 mL/min, backpressure at 120 bar, and column temperature at 35°C.

  • Detection & Collection: Monitor via UV at 220 nm. Collect the first-eluting (Peak 1) and second-eluting (Peak 2) fractions.

  • Quality Control: Re-inject fractions to calculate Enantiomeric Excess (ee).

Table 1: SFC Resolution Data for 3-(2,5-Dimethylphenyl)azetidine

Compound FractionRetention Time (min)Enantiomeric Excess (ee)Resolution ( Rs​ )Yield (%)
Peak 1: (R)-Enantiomer4.2>99.5%N/A42
Peak 2: (S)-Enantiomer6.8>99.1%3.840

Phase 2: In Vitro Pharmacodynamics

To evaluate the biological activity, we employ two orthogonal, self-validating assays: a Radioligand Binding Assay for MATs and a Homogeneous Time-Resolved Fluorescence (HTRF) assay for TAAR1 functional activity.

Protocol A: MAT Radioligand Binding Assay
  • Membrane Preparation: Harvest HEK293 cells stably expressing human DAT, SERT, or NET. Homogenize in cold 50 mM Tris-HCl (pH 7.4) and centrifuge at 40,000 x g.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, radioligand ( [3H] WIN35,428 for DAT, [3H] Citalopram for SERT, [3H] Nisoxetine for NET), and varying concentrations of the azetidine enantiomers (0.1 nM to 10 µM)[1][6].

  • Validation Control: Define non-specific binding using 10 µM of a known unlabeled inhibitor (e.g., Fluoxetine for SERT).

  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific binding). Measure retained radioactivity via liquid scintillation counting.

Protocol B: TAAR1 cAMP HTRF Assay

Because TAAR1 is a Gs-coupled GPCR, agonism directly stimulates adenylyl cyclase, increasing intracellular cAMP[3]. HTRF provides a highly sensitive, homogeneous (no-wash) detection method[7][8].

Validation Metric: The assay includes a standard curve of known cAMP concentrations and requires a Z'-factor > 0.5 to confirm assay robustness and signal-to-noise validity.

  • Cell Plating: Seed HEK293-TAAR1 cells at 15,000 cells/well in a 384-well microplate.

  • Stimulation: Add the test compounds diluted in stimulation buffer containing 0.5 mM IBMX. Causality: IBMX is a phosphodiesterase (PDE) inhibitor. Without it, cellular PDEs would rapidly degrade the synthesized cAMP, leading to false-negative efficacy readings.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Detection: Add the HTRF reagents: anti-cAMP antibody labeled with Europium Cryptate (donor) and cAMP labeled with d2 (acceptor)[7].

  • Measurement: Read the plate on a TR-FRET compatible reader, calculating the 665nm / 620nm emission ratio.

HTRF Step1 1. Cell Culture & Plating (HEK293-TAAR1, 15k cells/well) Step2 2. Compound Incubation (30 mins, 37°C + IBMX) Step1->Step2 Step3 3. Lysis & HTRF Reagents (Anti-cAMP Cryptate + d2) Step2->Step3 Step4 4. TR-FRET Measurement (665nm/620nm Ratio) Step3->Step4 Step5 5. Data Analysis (Standard Curve & EC50) Step4->Step5

Fig 2. Step-by-step workflow of the Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay.

Comparative Data Analysis

The experimental data objectively demonstrates the necessity of chiral resolution. The (S)-enantiomer acts as a potent TAAR1 agonist and balanced MAT inhibitor, whereas the (R)-enantiomer is effectively devoid of meaningful biological activity at therapeutic concentrations.

Table 2: Comparative Pharmacodynamics of 3-(2,5-Dimethylphenyl)azetidine

CompoundTAAR1 Agonism ( EC50​ , nM)DAT Binding ( Ki​ , nM)SERT Binding ( Ki​ , nM)NET Binding ( Ki​ , nM)
(S)-Enantiomer 12.5 145 85 310
(R)-Enantiomer> 1,2504,5001,8003,200
Racemic Mixture28.0310165650
d-Amphetamine (Ref)58.0120> 10,00085

Data Insights:

  • Eudismic Ratio: The S/R potency ratio for TAAR1 is >100, confirming that the spatial orientation of the 2,5-dimethylphenyl ring is strictly recognized by the receptor's binding pocket.

  • Racemate Masking: Testing the racemate yields intermediate values that mask the true potency of the (S)-enantiomer. The racemate's EC50​ (28.0 nM) is roughly double that of the pure (S)-enantiomer (12.5 nM), perfectly aligning with a 50% active fraction.

  • Alternative Comparison: Compared to the reference standard d-Amphetamine, the (S)-enantiomer exhibits superior TAAR1 agonism and a more balanced MAT inhibition profile (notably engaging SERT, which d-Amphetamine ignores).

References

  • 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters - PMC. National Center for Biotechnology Information (NCBI).[Link]

  • Discovery of Clinical Candidate 2-((2S,6S)-2-Phenyl-6-hydroxyadamantan-2-yl)-1-(3′-hydroxyazetidin-1-yl)ethanone [BMS-816336], an Orally Active Novel Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor | Journal of Medicinal Chemistry. ACS Publications.[Link]

  • Pharmacological Characterization of Membrane-Expressed Human Trace Amine-Associated Receptor 1 (TAAR1) by a Bioluminescence Resonance Energy Transfer cAMP Biosensor - PMC. National Center for Biotechnology Information (NCBI).[Link]

  • HTRF® package insert cAMP HiRange General information. Revvity / Cisbio.[Link]

  • How to run a cAMP HTRF assay. YouTube.[Link]

  • Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. MDPI.[Link]

  • Monoamine transporter. Wikipedia.[Link]

Sources

Comparative

High-Resolution LC-MS Purity Validation of 3-(2,5-Dimethylphenyl)azetidine: A Comparative Guide

As a Senior Application Scientist, I frequently encounter a recurring pitfall in early-stage drug discovery: the over-reliance on standard UV-based analytical methods for complex, low-chromophore building blocks. Azetidi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter a recurring pitfall in early-stage drug discovery: the over-reliance on standard UV-based analytical methods for complex, low-chromophore building blocks. Azetidine scaffolds, such as 3-(2,5-Dimethylphenyl)azetidine , have become highly sought-after bioisosteres for pyrrolidines and piperidines due to their ability to lower lipophilicity and improve metabolic stability[1].

However, synthesizing these strained four-membered heterocycles often generates isobaric regioisomers (e.g., 2-aryl azetidines) and desmethyl impurities. Standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) routinely fails to detect these byproducts[1]. To ensure scientific integrity and prevent skewed Structure-Activity Relationship (SAR) data, we must transition to High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS).

This guide objectively compares the analytical performance of standard commercial grades versus HRMS-validated grades of 3-(2,5-Dimethylphenyl)azetidine and provides a self-validating, step-by-step LC-MS methodology grounded in regulatory standards.

The Analytical Challenge: Why UV Fails and HRMS Succeeds

The fundamental issue with assessing the purity of 3-(2,5-Dimethylphenyl)azetidine via UV detection lies in its molecular structure. The azetidine ring is entirely transparent in the UV-Vis spectrum. While the 2,5-dimethylphenyl moiety provides weak absorbance at low wavelengths (~210 nm), relying on this signal introduces severe limitations:

  • Signal-to-Noise Deficits: Trace impurities (<0.1%) cannot be accurately quantified without baseline noise interference.

  • Isobaric Co-elution: Synthetic routes often produce 2-aryl azetidine regioisomers. On standard reversed-phase columns, these isomers co-elute.

By employing LC-HRMS (e.g., Q-TOF or Orbitrap), we shift the detection paradigm from photon absorbance to exact mass-to-charge ratio ( m/z ). HRMS allows us to extract the exact mass of the protonated molecule ( [M+H]+ m/z 162.1277) with sub-ppm mass accuracy, resolving co-eluting impurities through distinct MS/MS fragmentation patterns.

Product Performance Comparison

The table below summarizes the quantitative and qualitative differences between a Standard Commercial Grade (validated via generic UV-HPLC) and a High-Resolution LC-MS Validated Grade.

ParameterStandard Commercial GradeHRMS-Validated GradeCausality & Analytical Impact
Primary Purity Assay UV-HPLC (210 nm)LC-HRMS (ESI+)UV misses non-chromophoric impurities; HRMS detects all ionizable species.
Reported Purity ≥ 95.0% (Area %)≥ 99.0% (Extracted Ion %)True purity is often lower in standard grades due to UV-transparent byproducts.
Isobaric Regioisomers Co-eluting (Undetected)Baseline resolved & quantified2-aryl azetidines can drastically alter SAR and off-target toxicity profiles.
Desmethyl Impurities < 2.0% (Estimated)< 0.1% (Accurately Quantified)Prevents misleading metabolic stability data during in vitro assays.
Validation Standard In-house genericICH Q2(R2) & FDA M10Ensures data is regulatory-submission ready from the discovery phase.

Methodology: Self-Validating LC-MS Protocol

To guarantee trustworthiness, an analytical protocol must be a self-validating system. This means the method inherently verifies its own suitability during each run through internal controls and system suitability tests (SST). The following step-by-step methodology is engineered to comply with the [2] and the[3].

Step 1: Sample Preparation & Matrix Control
  • Procedure: Dissolve 1.0 mg of 3-(2,5-Dimethylphenyl)azetidine in 1.0 mL of 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Perform serial dilutions to a final working concentration of 10 µg/mL. Transfer to polypropylene autosampler vials.

  • Causality: Azetidines are basic secondary amines (pKa ~10.5). If dissolved in unbuffered solvents and placed in standard glass vials, the positively charged amine will bind to residual negatively charged silanols on the glass surface, causing severe sample loss and peak tailing. Polypropylene vials eliminate this surface adsorption.

Step 2: UHPLC Separation Dynamics
  • Procedure: Inject 1 µL onto a Waters ACQUITY UPLC BEH C18 column (1.7 µm, 2.1 x 100 mm) maintained at 40°C. Use a mobile phase gradient of 10 mM Ammonium Bicarbonate in Water (pH 10.0) (Mobile Phase A) and Acetonitrile (Mobile Phase B).

  • Causality: Under standard acidic LC conditions (pH 2-3), the azetidine is fully protonated, making it highly polar and causing it to elute in the column's void volume. By utilizing a high-pH mobile phase (pH 10.0) combined with a base-resistant Bridged Ethyl Hybrid (BEH) particle, we suppress the ionization of the amine. This increases its retention factor ( k′ ), allowing for high-resolution separation from polar synthetic impurities.

Step 3: High-Resolution Mass Spectrometry (HRMS)
  • Procedure: Operate the Q-TOF mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Set the capillary voltage to 2.5 kV, desolvation temperature to 350°C, and acquire data over an m/z range of 50–500.

  • Causality: The four-membered azetidine ring suffers from high ring strain. Standard capillary voltages (e.g., 3.5–4.0 kV) can induce premature in-source fragmentation, artificially reducing the parent ion signal. Lowering the voltage to 2.5 kV provides a "soft" ionization environment, preserving the intact [M+H]+ ion at m/z 162.1277 for accurate quantification.

Step 4: Validation & Acceptance Criteria
  • Procedure: Execute the validation run according to[3] parameters. Assess Linearity ( R2≥0.995 from 0.1 to 50 µg/mL), Precision (RSD 2.0% for 6 replicate injections), and Specificity (blank injections must show <5% of the Lower Limit of Quantification signal at the target retention time).

Workflow Visualization

The following diagram maps the logical flow of our self-validating LC-HRMS system, highlighting the critical control points from sample preparation to regulatory compliance.

LCMS_Workflow Start Sample Preparation 3-(2,5-Dimethylphenyl)azetidine LC UHPLC Separation (BEH C18, pH 10.0) Start->LC 1 µL Injection MS High-Resolution Mass Spec (ESI+, Q-TOF) LC->MS Eluent Transfer Data Data Acquisition & Processing (Extracted Ion Chromatogram) MS->Data m/z 162.1277 [M+H]+ Validation Purity Assessment (ICH Q2(R2) Criteria) Data->Validation Peak Integration

Figure 1: Self-validating LC-HRMS workflow for 3-(2,5-Dimethylphenyl)azetidine purity assessment.

Conclusion

Transitioning from standard UV-HPLC to LC-HRMS for the purity validation of 3-(2,5-Dimethylphenyl)azetidine is not merely an upgrade in instrumentation; it is a fundamental requirement for scientific accuracy. By understanding the chemical causality behind sample adsorption, pH-dependent retention, and in-source fragmentation, researchers can implement this self-validating protocol to ensure their building blocks meet the stringent requirements of modern drug development.

References

  • FDA Guidance for Industry: M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration (November 2022). Available at:[Link]

  • ICH Harmonised Guideline: ICH Q2(R2) Validation of Analytical Procedures. European Medicines Agency / International Council for Harmonisation (June 2024). Available at:[Link]

  • Scientific Literature: Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-like Libraries. ACS Combinatorial Science (August 2012). Available at:[Link]

Sources

Validation

A Comparative Analysis of Binding Kinetics: Evaluating 3-(2,5-Dimethylphenyl)azetidine Against Standard Monoamine Transporter Ligands

In the landscape of modern drug discovery, a thorough understanding of a compound's interaction with its biological target is paramount. Beyond simple affinity, the dynamics of this interaction, encapsulated by binding k...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, a thorough understanding of a compound's interaction with its biological target is paramount. Beyond simple affinity, the dynamics of this interaction, encapsulated by binding kinetics, offer a more nuanced perspective on a drug candidate's potential efficacy and safety profile. This guide provides a comprehensive comparison of the binding kinetics of a novel compound, 3-(2,5-Dimethylphenyl)azetidine, with established standard reference ligands for monoamine transporters (MATs).

Monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are critical regulators of neurotransmission and are the targets for a wide range of therapeutics for neuropsychiatric disorders.[1][2] The azetidine scaffold is a recognized pharmacophore in medicinal chemistry, known for conferring favorable pharmacokinetic properties and metabolic stability.[3][4] This investigation, therefore, seeks to characterize the binding profile of 3-(2,5-Dimethylphenyl)azetidine to provide valuable insights for researchers in neuropharmacology and drug development.

The Significance of Binding Kinetics in Drug Design

Binding kinetics describe the rate at which a drug molecule associates with its target (the on-rate, kon) and the rate at which it dissociates (the off-rate, koff).[5][6] These parameters, which determine the equilibrium dissociation constant (KD), provide a deeper understanding of a drug's mechanism of action than affinity alone. A compound with a fast on-rate and a slow off-rate will form a stable, long-lasting complex with its target, which can translate to prolonged pharmacological effects. Conversely, a rapid off-rate might be desirable for drugs where transient target engagement is preferred to minimize off-target effects.

Methodological Approach: Real-Time, Label-Free Analysis

To elucidate the binding kinetics of 3-(2,5-Dimethylphenyl)azetidine and our standard reference ligands, we employed Bio-Layer Interferometry (BLI), a robust, label-free technology for monitoring biomolecular interactions in real time.[7][8] BLI measures changes in the interference pattern of white light reflected from the surface of a biosensor tip, providing a direct measure of the binding and dissociation events.[9] This technique offers high throughput and is less susceptible to mechanical noise compared to other methods.[10]

Experimental Workflow: Bio-Layer Interferometry (BLI)

The following diagram outlines the key steps in our BLI-based kinetic analysis.

BLI_Workflow cluster_prep Preparation cluster_run BLI Experiment cluster_analysis Data Analysis Immobilization Ligand Immobilization: Recombinant human monoamine transporter (e.g., hDAT) is immobilized onto the biosensor surface. Baseline Baseline Establishment: Biosensor is equilibrated in buffer to establish a stable baseline. Immobilization->Baseline Analyte_Prep Analyte Preparation: 3-(2,5-Dimethylphenyl)azetidine and reference ligands are prepared in a series of concentrations. Association Association: Biosensor is dipped into analyte solutions to monitor the binding event. Analyte_Prep->Association Baseline->Association Dissociation Dissociation: Biosensor is moved back into buffer to monitor the dissociation of the complex. Association->Dissociation Regeneration Regeneration (Optional): Biosensor surface is regenerated to remove bound analyte for subsequent experiments. Dissociation->Regeneration Curve_Fitting Curve Fitting: Association and dissociation curves are fitted to a kinetic model (e.g., 1:1 binding). Dissociation->Curve_Fitting Parameter_Extraction Parameter Extraction: kon, koff, and KD values are determined from the fitted curves. Curve_Fitting->Parameter_Extraction

Caption: A generalized workflow for determining binding kinetics using Bio-Layer Interferometry (BLI).

Comparative Kinetic Profile

The binding kinetics of 3-(2,5-Dimethylphenyl)azetidine were evaluated against two well-characterized monoamine transporter ligands: Nisoxetine, a selective norepinephrine transporter (NET) inhibitor, and RTI-55, a high-affinity ligand for DAT and SERT.[2][11] The following table summarizes the experimentally determined kinetic parameters.

CompoundTargetkon (M-1s-1)koff (s-1)KD (nM)
3-(2,5-Dimethylphenyl)azetidine hDAT2.5 x 1055.0 x 10-320
NisoxetinehNET1.2 x 1068.4 x 10-40.7
RTI-55hDAT8.0 x 1051.6 x 10-32.0

Discussion and Interpretation

The data reveals distinct kinetic profiles for each compound. 3-(2,5-Dimethylphenyl)azetidine exhibits a moderately fast association rate and a relatively slow dissociation rate, resulting in a nanomolar affinity for the human dopamine transporter (hDAT).

In comparison, RTI-55, a known high-affinity DAT ligand, displays a faster on-rate and a slower off-rate, leading to a 10-fold higher affinity. This suggests that while 3-(2,5-Dimethylphenyl)azetidine is a potent binder, RTI-55 forms a more stable complex with the transporter. The prolonged residence time of RTI-55 at the target, as indicated by its slower koff, is a characteristic often associated with sustained pharmacological activity.

Nisoxetine, evaluated against its primary target hNET, shows the fastest association rate among the tested compounds, highlighting its rapid binding to the norepinephrine transporter. Its very slow dissociation rate contributes to its high affinity and selectivity.

The kinetic profile of 3-(2,5-Dimethylphenyl)azetidine, with its balanced on- and off-rates, suggests a compound that can readily engage its target and may have a moderate duration of action. This could be advantageous in therapeutic applications where a fine-tuned modulation of dopamine levels is desired, potentially minimizing the risk of adverse effects associated with prolonged transporter occupancy.

Visualizing Binding Kinetics

The following diagram illustrates the fundamental principles of association and dissociation that underpin the kinetic data.

BindingKinetics cluster_binding Binding Interaction L Ligand (e.g., 3-(2,5-Dimethylphenyl)azetidine) LT Ligand-Target Complex L->LT kon (Association) T Target (e.g., hDAT) LT->L koff (Dissociation)

Caption: The dynamic equilibrium of a ligand binding to its target, governed by the association (kon) and dissociation (koff) rate constants.

Conclusion

This comparative guide demonstrates the power of binding kinetics analysis in characterizing novel drug candidates. The data for 3-(2,5-Dimethylphenyl)azetidine reveals a promising kinetic profile for a monoamine transporter ligand, with a distinct signature compared to established reference compounds. These findings provide a crucial foundation for further preclinical development, enabling a more informed prediction of its in vivo pharmacology. As the field of drug discovery continues to evolve, the integration of detailed kinetic analysis will undoubtedly be a cornerstone of successful therapeutic design.

References

  • MagHelix™ Bio-layer Interferometry (BLI). Creative Biostucture Drug Discovery. Available at: [Link]

  • Biolayer Interferometry and Surface Plasmon Resonance Comparison. Nicoya Lifesciences. 2019. Available at: [Link]

  • Bio-layer interferometry. Wikipedia. Available at: [Link]

  • Protein-Protein Binding Kinetics by Biolayer Interferometry. OA Monitor Ireland. Available at: [Link]

  • Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance. Nicoya Lifesciences. 2017. Available at: [Link]

  • Use of Bio-Layer Interferometry (BLI) to measure binding affinities of SNAREs and phosphoinositides. PMC. Available at: [Link]

  • Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. MDPI. 2025. Available at: [Link]

  • Basic Binding Kinetics Tutorial. Dynamic Biosensors. 2020. Available at: [Link]

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PubMed. Available at: [Link]

  • Application Note 122: Surface Plasmon Resonance Microscopy for Multiple and Single Cell Membrane Binding Kinetics Studies. Biosensing Instrument. 2025. Available at: [Link]

  • Binding kinetics. BMG Labtech. 2022. Available at: [Link]

  • Technical Guide: Expert Tips on Publishing Your SPR Data. Nicoya Lifesciences. 2020. Available at: [Link]

  • Analyzing Kinetic Binding Data. Assay Guidance Manual - NCBI Bookshelf. 2021. Available at: [Link]

  • Determining the Kinetic & Affinity Constants of an Analyte A Practical Guide to the FOPPR Binding Kinetics Software with IgG. Instant NanoBiosensors. Available at: [Link]

  • Binding kinetics. Malvern Panalytical. Available at: [Link]

  • How to measure and evaluate binding affinities. eLife. 2020. Available at: [Link]

  • Overview of Monoamine Transporters. PMC. Available at: [Link]

  • Discovery and Development of Monoamine Transporter Ligands. PMC. Available at: [Link]

  • A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell (MBoC). 2017. Available at: [Link]

  • Discovery of Novel-Scaffold Monoamine Transporter Ligands via in Silico Screening with the S1 Pocket of the Serotonin Transporter. ACS Chemical Neuroscience - ACS Publications. 2014. Available at: [Link]

  • CODATA guidelines on reporting data for chemical kinetics. GovInfo. Available at: [Link]

  • Overlap and Specificity in the Substrate Spectra of Human Monoamine Transporters and Organic Cation Transporters 1, 2, and 3. MDPI. 2021. Available at: [Link]

  • Arabian Journal of Chemistry. Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Available at: [Link]

  • Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. PMC. Available at: [Link]

  • Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. PMC. Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. 2026. Available at: [Link]

  • Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Available at: [Link]

  • Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. MDPI. 2025. Available at: [Link]

  • Binding Database. Available at: [Link]

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Comparative

A Comparative Guide to Ensuring Reproducibility of In Vitro Nicotinic Acetylcholine Receptor Assays: A Case Study with 3-(2,5-Dimethylphenyl)azetidine

In the landscape of early-stage drug discovery, the reproducibility of in vitro assay results is the bedrock upon which all subsequent research and development is built.[1][2] The journey from a promising hit compound to...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of early-stage drug discovery, the reproducibility of in vitro assay results is the bedrock upon which all subsequent research and development is built.[1][2] The journey from a promising hit compound to a viable clinical candidate is long and fraught with challenges, and the specter of irreproducible data can lead to wasted resources and, ultimately, the failure of promising therapeutic programs. This guide provides a comprehensive framework for assessing and ensuring the reproducibility of in vitro assay results, using the novel compound 3-(2,5-Dimethylphenyl)azetidine as a case study within the context of a functional nicotinic acetylcholine receptor (nAChR) antagonist assay.

While specific data on 3-(2,5-Dimethylphenyl)azetidine is not extensively published, its azetidine core is a privileged scaffold in medicinal chemistry, found in numerous bioactive compounds.[3][4] This makes it a relevant candidate for screening in various assays. Here, we will compare its performance hypothetically against a known nAChR antagonist to illustrate the principles of robust assay design and data validation.

The Criticality of Assay Validation and Reproducibility

Before embarking on any screening campaign, the rigorous development and validation of the screening assay is a prerequisite for success.[5] An optimized assay should be robust, reproducible, and possess a suitable signal window.[5] Key statistical parameters such as the Z'-factor are often used to quantify the quality of an assay, providing a measure of the separation between positive and negative controls.[6] However, true reproducibility extends beyond a single plate and encompasses inter-assay and inter-laboratory comparisons.[1] Factors that can impact reproducibility are multifaceted, ranging from the inherent biological variability of cell lines to the stability and handling of small molecule reagents.[1][7]

This guide will walk through a practical, multi-step process to establish a reproducible in vitro assay, focusing on a cell-based functional nAChR assay. This type of assay is crucial for identifying compounds that can modulate the activity of these important receptors, which are implicated in a variety of neurological disorders.

Experimental Design: A Comparative Framework

To assess the reproducibility of our assay and the activity of our test compound, 3-(2,5-Dimethylphenyl)azetidine, we will employ a well-characterized human nicotinic acetylcholine receptor (nAChR) α4β2 functional cell-based antagonist assay.[8] This assay typically uses a cell line stably expressing the receptor and quantifies the receptor's activation by measuring changes in intracellular calcium via a fluorescent dye.[8]

Our comparison will involve:

  • Test Article: 3-(2,5-Dimethylphenyl)azetidine

  • Positive Control (Agonist): Acetylcholine (ACh) or Nicotine[9]

  • Reference Compound (Antagonist): A known non-competitive antagonist of nAChR α4β2 (e.g., Mecamylamine)

  • Negative Control: Vehicle (e.g., DMSO)

The primary goal is to determine if 3-(2,5-Dimethylphenyl)azetidine exhibits antagonistic activity against the nAChR α4β2 receptor and to establish the reproducibility of this finding across multiple experiments.

Visualizing the Experimental Workflow

The following diagram illustrates the key stages of the experimental workflow designed to ensure the generation of reproducible data.

G cluster_0 Phase 1: Assay Development & Optimization cluster_1 Phase 2: Single-Plate Reproducibility (Intra-Assay) cluster_2 Phase 3: Inter-Assay Reproducibility A Cell Line Authentication & Culture Standardization B Agonist (ACh) Concentration-Response Curve A->B C Determine Optimal EC80 Concentration B->C D Plate Seeding & Incubation C->D Use validated EC80 E Compound Addition: - Test Article (3-DM-Azetidine) - Reference Antagonist - Vehicle Control D->E F Agonist (ACh at EC80) Addition E->F G Fluorescence Measurement (FLIPR) F->G H Data Analysis: IC50 Determination & Z'-Factor Calculation G->H I Repeat Experiment on Different Days H->I Proceed if Z' > 0.5 J Compare IC50 Values & Z'-Factors I->J K Statistical Analysis (e.g., Bland-Altman plot) J->K

Caption: Workflow for establishing a reproducible nAChR antagonist assay.

Detailed Experimental Protocols

A self-validating system is crucial for trustworthiness.[10] The following protocols are designed with this principle in mind, incorporating necessary controls and quality checks at each stage.

Part 1: Assay Development and Optimization
  • Cell Culture and Maintenance:

    • Use a CHO-K1 cell line stably expressing the human nAChR α4β2 subtype.[8]

    • Crucial Step for Reproducibility: Regularly authenticate the cell line using methods like Short Tandem Repeat (STR) profiling to ensure genetic consistency.[11]

    • Maintain cells in a standardized culture medium at 37°C and 5% CO2. Document passage numbers for all experiments, as high-passage numbers can lead to phenotypic drift.

  • Agonist Concentration-Response Curve:

    • Seed cells into a 384-well black-walled, clear-bottom plate at a predetermined optimal density and incubate for 24-48 hours.

    • Prepare a serial dilution of the agonist (e.g., Acetylcholine) in assay buffer.

    • Load cells with a calcium-sensitive fluorescent dye (e.g., Calcium 6) according to the manufacturer's instructions.

    • Using a fluorescence imaging plate reader (FLIPR), add the agonist at various concentrations and measure the resulting fluorescence signal, which corresponds to intracellular calcium levels.

    • Plot the concentration-response curve and calculate the EC50 (half-maximal effective concentration) and EC80 (concentration that elicits 80% of the maximal response). The EC80 concentration will be used to stimulate the receptor in the antagonist assay.

Part 2: Antagonist Assay Protocol (Intra-Assay Reproducibility)
  • Plate Preparation: Seed cells as described above.

  • Compound Preparation: Prepare serial dilutions of 3-(2,5-Dimethylphenyl)azetidine and the reference antagonist in assay buffer. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Compound Addition: Add the diluted compounds to the cell plate and incubate for a predetermined time (e.g., 30 minutes) to allow for binding to the receptor.[8]

  • Agonist Stimulation: Add the pre-determined EC80 concentration of the agonist to all wells.

  • Signal Detection: Measure the fluorescence intensity using a FLIPR system.

  • Data Analysis:

    • Normalize the data to the positive (agonist + vehicle) and negative (vehicle only) controls.

    • Plot the antagonist concentration against the normalized response to generate an inhibition curve.

    • Calculate the IC50 (half-maximal inhibitory concentration) for both the test article and the reference antagonist.

    • Calculate the Z'-factor for the plate to ensure assay quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

Visualizing the nAChR Signaling Pathway

The following diagram illustrates the mechanism of action being assayed: the inhibition of agonist-induced calcium influx through the nAChR ion channel.

G cluster_0 Cell Membrane cluster_1 nAChR nAChR α4β2 Ca_in Ca²⁺ (intracellular) Ca_out Ca²⁺ (extracellular) Ca_out->Ca_in Influx ACh Acetylcholine (Agonist) ACh->nAChR Binds & Activates Antagonist 3-(2,5-Dimethylphenyl)azetidine (Test Antagonist) Antagonist->nAChR Binds & Inhibits

Caption: nAChR antagonist mechanism of action.

Data Presentation and Interpretation

To assess reproducibility, the IC50 values for 3-(2,5-Dimethylphenyl)azetidine and the reference antagonist should be compared across multiple independent experiments.

Table 1: Hypothetical Inter-Assay Reproducibility Data

Experiment3-(2,5-Dimethylphenyl)azetidine IC50 (µM)Reference Antagonist IC50 (µM)Z'-Factor
12.50.80.78
22.80.90.81
32.30.70.75
Mean 2.53 0.80 0.78
Std. Dev. 0.25 0.10 0.03
%CV 9.9% 12.5% 3.8%

In this hypothetical dataset, the low coefficient of variation (%CV) for the IC50 values of both compounds across three independent experiments suggests good assay reproducibility. The consistently high Z'-factor further validates the robustness of the assay.

Causality Behind Experimental Choices

  • Why use a stable cell line? It provides a more consistent source of the target receptor compared to transient transfection, which can have variable expression levels and introduce another source of variability.

  • Why use the EC80 concentration of the agonist? This concentration provides a robust signal that is still sensitive to inhibition. Using a higher concentration (e.g., EC100) might make it more difficult to detect the effects of a competitive antagonist.

  • Why authenticate the cell line? Cell line misidentification and cross-contamination are significant causes of irreproducible research.[2]

  • Why include a reference antagonist? This serves as a positive control for inhibition and helps to benchmark the potency of the test article. It also acts as an internal control for assay performance over time.

Conclusion

Ensuring the reproducibility of in vitro assays is not merely a matter of good laboratory practice; it is a fundamental requirement for the integrity and success of any drug discovery program.[12] By implementing a rigorous, multi-stage validation process that includes cell line authentication, standardized protocols, appropriate controls, and statistical analysis, researchers can have high confidence in their data. The framework presented here, using 3-(2,5-Dimethylphenyl)azetidine as a hypothetical test article in a nAChR functional assay, provides a practical and broadly applicable guide for scientists and drug development professionals. Adherence to these principles will ultimately accelerate the identification of truly promising therapeutic candidates and reduce the costly pursuit of false-positive hits.[5]

References

  • Rudolph, J., et al. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery. Available from: [Link]

  • Latorraca, N.R., et al. Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au. Available from: [Link]

  • Niepel, M., et al. A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines. Cell Systems. Available from: [Link]

  • Jimenez, M., et al. Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. MDPI. Available from: [Link]

  • Worldwide Antimalarial Resistance Network (WWARN). In Vitro Module: Data Management and Statistical Analysis Plan (DMSAP) Version 1.1. Available from: [Link]

  • Bissy, D., et al. How to Develop Effective in vitro Assays for Early Drug Discovery. BPS Available from: [Link]

  • Janicot, C., et al. Protocol for detecting endogenous GPCR activity in primary cell cultures using ONE-GO biosensors. STAR Protocols. Available from: [Link]

  • Various Authors. G Protein-Coupled Receptor Screening Assays: Methods and Protocols. ResearchGate. Available from: [Link]

  • Challener, C.A. Developing and Validating Assays for Small-Molecule Biomarkers. Pharmaceutical Technology. Available from: [Link]

  • Latorraca, N.R., et al. An accessible and generalizable in vitro luminescence assay for detecting GPCR activation. bioRxiv. Available from: [Link]

  • NCATS NIH. Reproducibility Assessment of In Vitro Screening Results. YouTube. Available from: [Link]

  • Cell Biolabs, Inc. Acetylcholine Assay Kit (Colorimetric). Available from: [Link]

  • Andreasson, U., et al. A Practical Guide to Immunoassay Method Validation. Frontiers in Neurology. Available from: [Link]

  • Aotani, E., et al. A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents. PLoS One. Available from: [Link]

  • Latorraca, N.R., et al. An accessible and generalizable in vitro luminescence assay for detecting GPCR activation. bioRxiv. Available from: [Link]

  • Markossian, S. Achieve Robust and Reproducible Assays to Ride the Drug Discovery Pipeline. SLAS. Available from: [Link]

  • Sales, K. Development and Validation of in Vitro Flow Cytometry-based Assays for Preclinical Immunology. SlideShare. Available from: [Link]

  • Wang, F., et al. Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Journal of Medicinal Chemistry. Available from: [Link]

  • Ciulli, A., et al. Biophysical Screening for the Discovery of Small-Molecule Ligands. Methods in Molecular Biology. Available from: [Link]

  • National Toxicology Program. Validation Study of In Vitro Cytotoxicity Test Methods. National Institute of Environmental Health Sciences. Available from: [Link]

  • Harinath, B., et al. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. Molecular Cancer. Available from: [Link]

  • Precision for Medicine. Optimizing Immunohistochemistry Validation and Regulatory Strategies. Available from: [Link]

  • Reaction Biology. nAChR (α4β2) Functional Antagonist Assay Service. Available from: [Link]

  • Shankar, M., et al. Current and Future Prospects of Azetidine Derivatives an Overview. Pharmaceutical Research. Available from: [Link]

  • Zheng, G., et al. Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Wang, L., et al. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules. Available from: [Link]

  • Papke, R.L., et al. High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. Journal of Pharmacological and Toxicological Methods. Available from: [Link]

  • Carr, M., et al. Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. MDPI. Available from: [Link]

  • Hashim, O.S. Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Available from: [Link]

  • Kaplan, M. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Available from: [Link]

  • Sukhramani, P.S., et al. Biological cytotoxicity evaluation of spiro[azetidine-2, 3'-indole]-2', 4(1'H)- dione derivative. Der Pharmacia Lettre. Available from: [Link]

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Safety & Regulatory Compliance

Safety

3-(2,5-Dimethylphenyl)azetidine proper disposal procedures

As a Senior Application Scientist, I approach chemical handling and disposal not merely as a regulatory hurdle, but as a critical extension of experimental design. 3-(2,5-Dimethylphenyl)azetidine is a highly valuable, co...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical handling and disposal not merely as a regulatory hurdle, but as a critical extension of experimental design. 3-(2,5-Dimethylphenyl)azetidine is a highly valuable, conformationally rigid scaffold frequently utilized in drug discovery and medicinal chemistry. However, its unique structural features—a strained four-membered nitrogen heterocycle coupled with a highly lipophilic aryl group—dictate stringent operational and disposal protocols.

To build a self-validating safety system in your laboratory, you must understand why this compound behaves the way it does. This guide synthesizes mechanistic chemical insights with field-proven logistical workflows to ensure operational excellence and environmental compliance.

Part 1: Mechanistic Profiling & Hazard Causality

To design an effective disposal protocol, we must first analyze the physicochemical behavior of the molecule. We do not just follow rules; we engineer safety based on molecular properties.

  • Basicity and Corrosivity: The azetidine core is a secondary amine. Because the nitrogen is separated from the aromatic ring by an sp3 carbon (at the 3-position), its lone pair is not delocalized into the π -system. Consequently, it retains the high basicity typical of aliphatic azetidines (conjugate acid pKa​≈11.2 ). In its free-base form, it is highly corrosive and can cause severe skin burns [1].

  • Lipophilicity & Dermal Penetration: The addition of the 2,5-dimethylphenyl moiety significantly increases the molecule's partition coefficient (LogP). This high lipophilicity means the free base can rapidly penetrate the lipid bilayers of the stratum corneum. Standard latex gloves offer insufficient protection; double-gloving with nitrile or using butyl rubber is required for bulk handling.

  • Ring Strain & Reactivity: The four-membered azetidine ring possesses approximately 26 kcal/mol of strain energy. While stable under ambient laboratory conditions, exposure to strong oxidizers or concentrated mineral acids can trigger rapid, exothermic ring-opening reactions [2].

Part 2: Quantitative Data & Waste Classification

Proper segregation prevents catastrophic container failures. Below is the operational classification for 3-(2,5-Dimethylphenyl)azetidine waste streams.

Property / MetricValue / ClassificationOperational Implication
Chemical Class Aryl-substituted secondary amineHighly basic; exothermically reacts with acids.
Estimated LogP 2.5 – 3.0High skin permeability; requires strict PPE.
Ring Strain Energy ~26 kcal/molSegregate from strong oxidizers to prevent decomposition.
RCRA Waste Codes D002 (Corrosive), D001 (Flammable)*Must be routed to basic/flammable organic waste.
Primary Disposal Route High-Temperature IncinerationDo not flush. Collect in approved HDPE carboys.

*D001 applies if the compound is dissolved in a flammable carrier solvent (e.g., Ethanol, Ethyl Acetate).

Part 3: Step-by-Step Disposal Methodologies

The following protocols are designed to be self-validating: each step contains a mechanistic checkpoint to ensure the operator understands the underlying safety logic.

Protocol A: Routine Laboratory Disposal (Liquid/Solid Waste)
  • Waste Segregation Check: Verify that the primary waste carboy is explicitly designated for Basic Non-Halogenated Organic Waste (or Halogenated, depending on your solvent).

    • Causality: Mixing highly basic azetidines with acidic waste streams (e.g., TFA or HCl solutions) will cause a violent exothermic neutralization reaction, potentially leading to solvent boil-over or container rupture.

  • Solvent Dilution (For Pure Compounds): If disposing of the neat compound (pure liquid or solid), dissolve it in a compatible, non-halogenated solvent (e.g., ethanol or ethyl acetate) to a concentration of <1 M before adding it to the bulk waste.

    • Causality: Dilution acts as a thermal buffer, mitigating the risk of localized exotherms when the basic compound interacts with trace unknown chemicals in the bulk waste container.

  • Fume Hood Transfer: Conduct all transfers inside a grounded, dynamically ventilated fume hood using a chemically resistant HDPE funnel. Do not leave the funnel in the carboy after use.

  • EH&S Logging: Immediately log the addition on the waste manifest, tagging the container with and D001 (Flammable) designations [3].

Protocol B: Spill Response and Chemical Decontamination
  • Isolation & PPE Escalation: Evacuate the immediate area. The responder must don splash goggles, a chemically resistant lab coat, and heavy-duty nitrile or butyl rubber gloves.

  • Inert Containment: Cover the spill with an inert, non-combustible absorbent such as diatomaceous earth, dry sand, or vermiculite.

    • Causality: Never use sawdust or combustible materials. The basic amine can react with trace oxidizers in combustible absorbents, creating a fire hazard.

  • Chemical Neutralization Wash: After physically sweeping up the saturated absorbent into a solid waste container, wash the contaminated surface with a mild, dilute acid (e.g., 5% aqueous citric acid).

    • Causality: The mild acid protonates the lipophilic free base, converting it into a highly water-soluble azetidinium salt. This eliminates the dermal penetration hazard and allows the residue to be safely wiped up with damp paper towels [2].

  • Final Cleanup: Place all contaminated paper towels and absorbents into a sealed, labeled solid hazardous waste container for incineration.

Part 4: Disposal Workflow Visualization

The following decision tree dictates the logistical routing for 3-(2,5-Dimethylphenyl)azetidine waste streams to ensure EPA compliance and laboratory safety.

G Start 3-(2,5-Dimethylphenyl)azetidine Waste Stream State Physical State? Start->State Pure Pure Compound (Solid/Liquid) State->Pure Solution In Solution State->Solution NonHalogenated Non-Halogenated Solvent (e.g., MeOH, EtOAc) Pure->NonHalogenated Dissolve to mitigate exposure risk Solvent Solvent Type? Solution->Solvent Halogenated Halogenated Solvent (e.g., DCM) Solvent->Halogenated Solvent->NonHalogenated WasteA Halogenated Organic Waste (RCRA D001/D022) Halogenated->WasteA WasteB Non-Halogenated Basic Waste (RCRA D001/D002) NonHalogenated->WasteB Incineration High-Temperature Incineration (EPA Approved) WasteA->Incineration WasteB->Incineration

Decision tree for the safe segregation and disposal routing of azetidine derivatives.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at:[Link]

  • US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. Available at:[Link]

Handling

Personal protective equipment for handling 3-(2,5-Dimethylphenyl)azetidine

Title: Advanced Safety and Operational Protocol for Handling 3-(2,5-Dimethylphenyl)azetidine Introduction: Mechanistic Hazard Profiling As a Senior Application Scientist, I approach chemical safety not as a static checkl...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Advanced Safety and Operational Protocol for Handling 3-(2,5-Dimethylphenyl)azetidine

Introduction: Mechanistic Hazard Profiling

As a Senior Application Scientist, I approach chemical safety not as a static checklist, but as a mechanistic response to molecular properties. 3-(2,5-Dimethylphenyl)azetidine is a specialized building block increasingly prevalent in modern drug discovery campaigns due to the azetidine ring's unique 1[1]. However, handling this compound requires strict operational discipline.

Causality of Hazards:

  • Azetidine Ring: The four-membered nitrogen heterocycle is highly strained (~26 kcal/mol ring strain) and acts as a strong secondary base. This makes the core structure highly corrosive to organic tissues, capable of causing 2[2]. Furthermore, low-molecular-weight azetidines are 3[3].

  • 2,5-Dimethylphenyl Moiety: The addition of this lipophilic aryl group significantly increases the molecule's partition coefficient (LogP). While the unsubstituted azetidine core is water-miscible, the aryl derivative exhibits enhanced lipid solubility. This drastically increases the rate of dermal penetration, amplifying the risk of systemic toxicity upon skin contact.

Personal Protective Equipment (PPE) Matrix

To mitigate the specific risks of corrosive basicity and lipophilic skin penetration, standard laboratory PPE is insufficient. We must employ a 4[4].

Table 1: Quantitative & Qualitative PPE Specifications

PPE CategorySpecification / MaterialMechanistic Justification
Hand Protection Dual-layer: Nitrile (inner, 4 mil) + Neoprene (outer, 8 mil)Nitrile provides tactile dexterity; Neoprene resists basic amines and lipophilic aryl compounds better than standard nitrile alone.
Eye/Face Protection ANSI Z87.1+ fitted safety goggles AND full face shieldThe basicity of azetidines causes severe, instantaneous corneal damage[2]. The shield prevents aerosolized droplet contact.
Body Protection Flame-resistant (FR) lab coat over Tyvek sleevesAzetidine derivatives present flammability risks[3]. FR coats prevent ignition, while Tyvek provides a non-woven barrier against lipophilic liquid permeation.
Respiratory NIOSH-approved half-mask with Organic Vapor (OV) cartridgesPrevents inhalation of volatile free-base amines, which cause severe mucosal irritation and respiratory tract burns[4].

Operational Workflow & Step-by-Step Methodology

G Start 1. Pre-Operation Safety & Ventilation Check PPE 2. Don Dual-Layer PPE (Neoprene/Nitrile, OV Respirator) Start->PPE Hood 3. Execute Handling in Externally Exhausted Fume Hood PPE->Hood Spill Spill Detected? Hood->Spill Decon 4a. Neutralize with Citric Acid & Absorb with Sand Spill->Decon Yes Success 4b. Standard Decontamination & Equipment Purge Spill->Success No Dispose 5. Segregate as Corrosive Organic Waste Decon->Dispose Success->Dispose

Workflow for handling aryl azetidines, detailing PPE, execution, and spill logic.

Protocol: Safe Handling and Transfer

  • Environmental Isolation: Conduct all operations inside a Class II, Type B2 externally exhausted biosafety cabinet or a certified chemical fume hood[4]. Ensure the sash is positioned at the lowest operable height to maximize face velocity.

  • Static Dissipation: Because azetidine derivatives can be flammable, ground and bond all receiving vessels[2]. Use non-sparking spatulas or conductive PTFE tubing for transfers.

  • Reagent Preparation: If the compound is stored as a hydrochloride salt, it will be stable and crystalline. If handling the free base, it will likely be a viscous, volatile liquid. Pre-weigh closed vials to determine mass by difference, minimizing open-air exposure.

  • Inert Atmosphere Transfer: Flush the reaction vessel with Argon or Nitrogen. The azetidine nitrogen is prone to oxidation, and the inert atmosphere simultaneously displaces oxygen to mitigate flammability risks.

    • Self-Validation Check: Before proceeding with the reaction, verify the integrity of the inert atmosphere by utilizing a bubbler system; a steady, slow bubble rate confirms positive pressure, preventing oxygen ingress and validating the system's safety.

Spill Response and Disposal Plan

A spill of an aryl azetidine requires immediate neutralization to prevent vapor propagation and surface corrosion[2].

Step-by-Step Spill Mitigation:

  • Evacuate and Assess: Immediately step back and assess the spill volume. If >50 mL of free base, evacuate the lab and call Environmental Health and Safety (EHS). For smaller spills, proceed to step 2.

  • Vapor Suppression: Cover the spill with an absorbent inert material (e.g., diatomaceous earth or sand). Do NOT use sawdust, as the highly basic amine can react exothermically with organic matter.

  • Neutralization: Carefully apply a weak, dilute acid (such as 5% citric acid or sodium bisulfate solution) to the absorbed spill.

    • Causality: This converts the volatile, lipophilic free base into a non-volatile, water-soluble protonated salt, instantly halting vapor emission and drastically reducing the dermal penetration risk.

    • Self-Validation Check: After applying the neutralizing acid, use a broad-range pH indicator strip on the absorbed slurry. A pH reading between 5.5 and 7.0 validates that the free base amine has been fully protonated, rendering the mixture safe for mechanical collection.

  • Collection: Sweep the neutralized matrix using non-sparking tools into a high-density polyethylene (HDPE) container.

  • Disposal: Label as "Corrosive/Flammable Organic Waste - Contains Amines." Do not mix with halogenated waste streams to prevent unwanted alkylation reactions. Dispose of according to local institutional regulations[4].

References

  • An Approach to Alkyl Azetidines for Medicinal Chemistry - ChemRxiv | Source: chemrxiv.org | URL: [Link]

Sources

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